Thalidomide-5-piperazine
Description
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Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-piperazin-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C17H18N4O4/c22-14-4-3-13(15(23)19-14)21-16(24)11-2-1-10(9-12(11)17(21)25)20-7-5-18-6-8-20/h1-2,9,13,18H,3-8H2,(H,19,22,23) |
InChI Key |
GFCKACFUYUKAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thalidomide-5-piperazine: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic modalities, targeted protein degradation (TPD) has emerged as a powerful strategy to address disease-causing proteins previously considered "undruggable." At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many potent PROTACs is the E3 ubiquitin ligase ligand, which recruits the cellular machinery responsible for protein degradation.
This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block and versatile ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details its chemical properties, synthesis, and application in the development of CRBN-recruiting PROTACs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Chemical Properties and Characterization
This compound and its derivatives are fundamental tools in the construction of PROTACs. The core thalidomide moiety provides high-affinity binding to CRBN, while the piperazine group offers a versatile attachment point for a linker connected to a target protein ligand. The Boc-protected form, Thalidomide-piperazine-Boc, is a common intermediate in PROTAC synthesis.
Table 1: Chemical Properties of Thalidomide-piperazine Derivatives [1]
| Property | Value |
| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Boc-protected form) |
| CAS Number | 2222114-64-7 (Boc-protected form)[1] |
| Molecular Formula | C22H26N4O6 (Boc-protected form)[1] |
| Molecular Weight | 442.5 g/mol (Boc-protected form)[1] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | Typically >98%[1] |
Table 2: Spectroscopic Data for Thalidomide-piperazine-Boc [1]
| Technique | Expected m/z or Signals |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929 |
| ¹H NMR | Characteristic signals for aromatic protons of the phthalimide ring, protons of the piperidine and piperazine rings, and the tert-butyl protecting group. |
| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, aromatic carbons, carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group. |
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The thalidomide portion binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event is the critical first step in the PROTAC-mediated degradation pathway. Once incorporated into a PROTAC, the thalidomide-based ligand facilitates the formation of a ternary complex, bringing the target protein of interest (POI) into close proximity with the E3 ligase machinery.[1] This induced proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2]
PROTAC-mediated protein degradation pathway.
Quantitative Data
While specific binding affinity data for this compound is not extensively reported in the public domain, the binding of the core thalidomide moiety and its analogs to CRBN is well-characterized.[2] This data provides a valuable benchmark for designing and evaluating new PROTACs.
Table 3: Binding Affinities of Thalidomide and Analogs to CRBN [3]
| Compound | Dissociation Constant (Kd) |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 4: Representative Degradation Data for Thalidomide-Based PROTACs [4][5]
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) |
| ARV-825 | BRD4 | Jurkat | 1 nM | ~98 |
| dBET1 | BRD4 | MV4;11 | < 1 nM | > 90 |
| A19 | BCL6 | OCI-Ly1 | 0.034 nM | >99 |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 nM | >90 |
Experimental Protocols
Synthesis of Thalidomide-piperazine-Boc
The synthesis of Thalidomide-piperazine-Boc is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Materials:
-
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene[1]
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[1]
Workflow for synthesis and purification.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager[7]
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]
-
Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them. Quantify the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Normalize protein amounts and separate by SDS-PAGE. Transfer the proteins to a membrane.[7]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein. Wash and incubate with an HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.[7]
-
Detection and Analysis: Add the ECL substrate and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 and Dmax values.[8]
Experimental workflow for Western blot analysis.
Conclusion
This compound is a cornerstone in the development of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its well-defined synthesis and the robust mechanism of action of the resulting PROTACs make it an invaluable tool for researchers in the field of targeted protein degradation. This technical guide provides a foundational understanding of its properties, synthesis, and application, along with detailed experimental protocols to aid in the design and evaluation of novel protein degraders. As the field of TPD continues to expand, the strategic use of versatile building blocks like this compound will be instrumental in advancing new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Thalidomide-5-piperazine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a critical building block in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a robust synthesis protocol, and its functional role in targeted protein degradation.
Core Structure and Chemical Properties
This compound, in its commonly utilized form, is protected with a tert-butyloxycarbonyl (Boc) group. This intermediate, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, serves as a cornerstone for synthesizing more complex molecules.[1][2] The thalidomide moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase, making this compound an essential E3 ligase ligand in the design of PROTACs.[1][3]
The piperazine group provides a versatile attachment point for linkers, which are then connected to a ligand for a specific protein of interest.[1] The Boc protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
Quantitative Data Summary
The key chemical properties of Boc-protected this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2222114-64-7[1] |
| Molecular Formula | C22H26N4O6[1][2] |
| Molecular Weight | 442.5 g/mol [1][2] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | Typically >98%[1] |
| IUPAC Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2] |
Spectroscopic and Analytical Data
The structural integrity of synthesized this compound-Boc is typically confirmed through various spectroscopic methods.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Characteristic signals corresponding to the aromatic protons of the phthalimide ring, as well as protons from the piperidine, piperazine, and tert-butyl groups.[1] |
| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, aromatic carbons, and carbons of the piperazine, piperidine, and Boc groups.[1] |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at approximately m/z 443.19.[1] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929.[1] |
Synthesis of this compound-Boc
The synthesis of this compound-Boc is most commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction.[1] This cross-coupling method efficiently forms the C-N bond between a halogenated thalidomide derivative and Boc-piperazine.[1]
Synthetic Scheme
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide) (1 equivalent)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (1.2 equivalents)[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)[1]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equivalents)[1]
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)[1]
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide, Boc-piperazine, cesium carbonate, and BINAP.[1]
-
Purge the flask with an inert gas, such as argon or nitrogen.[1]
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃.[1]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Thalidomide-piperazine-Boc as a solid.[1]
Synthesis and Purification Workflow
Role in PROTAC-Mediated Protein Degradation
This compound is a fundamental component in the construction of PROTACs. The thalidomide portion of the molecule functions as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] In a PROTAC, this E3 ligase-binding element is connected via a chemical linker (derived from the piperazine moiety) to a ligand that specifically binds to a target protein of interest (POI).[1]
The mechanism of action involves the PROTAC molecule inducing the formation of a ternary complex between the E3 ligase (CRBN), the PROTAC itself, and the target protein.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1]
Cereblon-Mediated Protein Degradation Pathway
References
Thalidomide-5-piperazine as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), the strategic recruitment of E3 ubiquitin ligases is a cornerstone of therapeutic innovation. Among the most successfully exploited E3 ligases is Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. The clinical success of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which act as "molecular glues" to modulate the substrate specificity of CRBN, has paved the way for their use in Proteolysis Targeting Chimeras (PROTACs).[1][2]
This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key chemical moiety that serves as a high-affinity ligand for CRBN.[3][4] This molecule is a fundamental building block in the synthesis of PROTACs, enabling the targeted degradation of a wide array of proteins implicated in various diseases.[5][6] We will delve into its mechanism of action, present quantitative data for its parent compounds, provide detailed experimental protocols for its characterization, and visualize the associated biological pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound functions as the CRBN-recruiting warhead within a PROTAC. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (in this case, this compound), and a linker connecting the two.[2][5] The overarching mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase complex.[7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[8][9] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[9] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional POI molecules.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligands for E3 Ligase | 2154342-61-5 | Invivochem [invivochem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Serendipitous Tale of a Notorious Drug: An In-depth Technical Guide to the Discovery and History of Thalidomide Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate history and scientific evolution of thalidomide and its analogs, a class of drugs that has traversed a remarkable and tumultuous journey from a notorious teratogen to a cornerstone of modern cancer therapy. This document provides a comprehensive overview of their discovery, mechanisms of action, and the experimental methodologies that have been pivotal in their development.
A Dual Legacy: From Sedative to Teratogen and Back to Therapy
Thalidomide was first synthesized in West Germany in the mid-1950s by Chemie Grünenthal and was initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women.[1][2] The drug's perceived safety, with few apparent side effects and low toxicity at high doses, led to its widespread use in over 40 countries.[1] However, this perception was tragically shattered in the early 1960s when a devastating link was established between maternal thalidomide use and severe congenital malformations in newborns, most notably phocomelia ("seal limbs").[1][2] This led to the drug's withdrawal from the market in 1961-62, leaving a legacy of one of the most catastrophic medical disasters in history.[1]
Decades later, in a remarkable turn of events, thalidomide re-emerged in the medical landscape. In the mid-1960s, it was serendipitously discovered to be highly effective in treating the painful skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[1] This rediscovery spurred renewed interest in its therapeutic potential, leading to investigations into its anti-inflammatory and, crucially, its anti-angiogenic (blood vessel formation inhibiting) properties.[1] These investigations ultimately paved the way for its successful application in the treatment of multiple myeloma, a cancer of plasma cells.
The Dawn of the IMiDs®: Lenalidomide and Pomalidomide
The clinical success of thalidomide in oncology, tempered by its significant side effects such as peripheral neuropathy and sedation, drove the development of analogs with improved efficacy and safety profiles.[3] This led to the creation of the Immunomodulatory Drugs (IMiDs®), most notably lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).
-
Lenalidomide: Approved by the FDA in 2005, lenalidomide demonstrated greater potency than thalidomide in preclinical studies and a different side-effect profile. It has become a frontline therapy for multiple myeloma, often used in combination with other agents.
-
Pomalidomide: Approved in 2013, pomalidomide is even more potent than lenalidomide and is effective in patients who have become resistant to other therapies, including lenalidomide.
These analogs have significantly improved the prognosis for patients with multiple myeloma and other hematological malignancies.
Quantitative Data Summary
The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Comparative Anti-proliferative Activity (IC50) in Multiple Myeloma Cell Lines
| Compound | MM.1S Cell Line IC50 (nM) | DAUDI Cell Line IC50 (µM) | MUTU-I Cell Line IC50 (µM) |
| Thalidomide | >10,000 | No significant effect | No significant effect |
| Lenalidomide | 81[4] | >1 (75% proliferation at 0.6 µM)[5] | >1 (53% proliferation at 1 µM)[5] |
| Pomalidomide | Not specified | 0.3[5] | 0.25[5] |
Note: IC50 values can vary between studies and cell lines.
Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma
| Treatment | Overall Response Rate (ORR) |
| Thalidomide (single agent) | ~30%[6] |
| Thalidomide + Dexamethasone | 46%[6] |
| Lenalidomide + Dexamethasone | >60% |
| Pomalidomide + Dexamethasone | PFS: 4.0 months vs 1.9 months (control) |
PFS: Progression-Free Survival
Table 3: Incidence of Common Grade 3-4 Adverse Events (%)
| Adverse Event | Thalidomide | Lenalidomide | Pomalidomide |
| Peripheral Neuropathy | 3-5% (severe)[7] | Lower risk than thalidomide | Lower than thalidomide |
| Venous Thromboembolism (VTE) | Increased risk with dexamethasone | Increased risk with dexamethasone | 7% (with prophylaxis)[3] |
| Neutropenia | Low | Common | Common |
| Sedation/Fatigue | Common | Less common | Less common |
| Constipation | Common | Common | Less common |
Note: Frequencies are approximate and can vary based on the study population, dosage, and combination therapies.
Unraveling the Mechanism: The Role of Cereblon
For many years, the precise mechanism of action of thalidomide and its analogs remained elusive. A major breakthrough came with the identification of Cereblon (CRBN) as the primary molecular target. CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4CRBN).
The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the E3 ligase complex. Instead of binding to its normal substrates, the drug-bound CRBN recruits "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . This recruitment leads to the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3.
The degradation of these transcription factors has two major consequences:
-
Anti-Myeloma Effects: IKZF1 and IKZF3 are critical for the survival of multiple myeloma cells. Their degradation leads to the downregulation of key survival factors, such as c-Myc and IRF4, ultimately inducing apoptosis (programmed cell death) in the cancer cells.
-
Immunomodulatory Effects: In T-cells, IKZF1 and IKZF3 act as repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to increased IL-2 production, which in turn enhances T-cell proliferation and activation, as well as natural killer (NK) cell cytotoxicity. This heightened immune response contributes to the anti-tumor activity.
Interestingly, the teratogenic effects of thalidomide are also mediated through CRBN, likely by promoting the degradation of other critical developmental proteins, such as SALL4.
Key Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
References
- 1. Unprecedented results from the Phase 3 MajesTEC-3 study support TECVAYLI® plus DARZALEX FASPRO® as a potential standard of care as early as second line for patients with relapsed/refractory multiple myeloma | INN [investingnews.com]
- 2. researchgate.net [researchgate.net]
- 3. Management of Adverse Events Associated with Pomalidomide-Based Combinations in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory drugs inhibit expression of cyclooxygenase-2 from TNF-alpha, IL-1beta, and LPS-stimulated human PBMC in a partially IL-10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Thalidomide-5-Piperazine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of thalidomide-5-piperazine derivatives and analogs, focusing on their synthesis, mechanism of action, biological activities, and the experimental protocols used for their evaluation. These compounds are of significant interest, primarily as components of Proteolysis Targeting Chimeras (PROTACs), where they function as E3 ligase ligands.
Introduction
Thalidomide, a drug with a complex history, has been repurposed for treating various cancers, notably multiple myeloma.[1][2] Its therapeutic effects, and those of its analogs (known as Immunomodulatory Drugs or IMiDs), are primarily mediated through their interaction with the Cereblon (CRBN) protein.[1][3] CRBN is a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these molecules act as "molecular glues," inducing the degradation of specific target proteins, or "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5]
The development of this compound derivatives is a key advancement in this field. The piperazine moiety serves as a versatile attachment point for linkers, enabling the creation of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][7]
Synthesis of this compound Derivatives
The core synthesis strategy for creating a this compound scaffold typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6] This method couples a halogenated thalidomide precursor with a protected piperazine.
A common precursor, Thalidomide-piperazine-Boc, is synthesized by reacting 5-Bromo-thalidomide with tert-butyl piperazine-1-carboxylate (Boc-piperazine).[6] The Boc protecting group can later be removed to allow for the attachment of a linker, which is then connected to a ligand for a specific protein of interest.
Mechanism of Action: Cereblon-Mediated Protein Degradation
The thalidomide component of these derivatives is responsible for hijacking the CRL4-CRBN E3 ligase complex.[1][7] The binding of the thalidomide moiety to CRBN alters its substrate specificity, enabling the recruitment of neosubstrates like IKZF1 and IKZF3, which are critical for the survival of certain cancer cells.[4][5] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[4][5] This targeted protein degradation is the fundamental mechanism behind the therapeutic effects of many thalidomide analogs and the PROTACs derived from them.[1][8]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
In Silico Modeling of Thalidomide-5-Piperazine Cereblon Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the binding interaction between Thalidomide-5-piperazine and Cereblon (CRBN). This compound is a crucial chemical intermediate widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety serves as the E3 ligase-binding element, recruiting Cereblon to a target protein for subsequent ubiquitination and proteasomal degradation. While specific quantitative binding affinity data for this compound is not extensively available in the public domain, this guide leverages the wealth of information on the binding of its parent compound, thalidomide, and its well-characterized analogs, lenalidomide and pomalidomide, to provide a foundational understanding for researchers.
Core Concepts: The Thalidomide-Cereblon Interaction
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues." They bind to a specific pocket on the Cereblon protein, which acts as a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4)[1][2]. This binding event allosterically modifies the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and subsequent ubiquitination of "neosubstrate" proteins that are not typically targeted by this E3 ligase[1][2]. The primary binding interaction is driven by the glutarimide ring of the thalidomide molecule, which fits snugly into a hydrophobic pocket on Cereblon, while the phthalimide ring is more solvent-exposed and plays a role in recruiting neosubstrates[1]. The piperazine linker in this compound is generally considered not to significantly impact the intrinsic binding affinity to Cereblon, serving primarily as a conjugation point for the target protein ligand in a PROTAC[3].
In Silico Modeling of the Thalidomide-Cereblon Interaction
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of small molecules like this compound to their protein targets at an atomic level. These methods can predict binding poses, estimate binding affinities, and provide insights into the dynamics and stability of the protein-ligand complex.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the Thalidomide-Cereblon interaction, docking studies have consistently shown that the glutarimide moiety of thalidomide and its analogs forms key hydrogen bonds with residues in the Cereblon binding pocket, particularly with His378 and Trp380[4][5]. The phthalimide ring can also form hydrogen bonds, for instance with Asn351[4][5].
Molecular Dynamics Simulations
Molecular dynamics simulations provide a more dynamic picture of the protein-ligand interaction over time, allowing for the assessment of complex stability and the identification of key intermolecular interactions. Studies on thalidomide analogs in complex with Cereblon have utilized MD simulations to confirm the stability of the binding pose and to analyze the network of hydrogen bonds and hydrophobic interactions that contribute to the binding affinity[6][7].
In Silico Modeling Workflow
Quantitative Binding Affinity Data
The binding affinities of thalidomide and its principal analogs to Cereblon have been quantified using various biophysical techniques. The following table summarizes representative data from the literature. It is important to note that absolute values can differ based on the specific experimental conditions and protein constructs used.
| Compound | Assay Type | Binding Constant (Kd / Ki / IC50) | Organism/Construct |
| Thalidomide | - | Kd: ~250 nM | Not Specified[1] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified[2] |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | -[8] |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | -[8] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 0.6 µM | CRBN:DDB1 complex[1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified[1] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified[1] |
Experimental Protocols for Binding Affinity Determination
Several biophysical methods are routinely used to measure the binding affinity of small molecules to proteins. Below are detailed methodologies for two common assays employed in the study of Thalidomide-Cereblon interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Methodology:
-
Sample Preparation: Purified recombinant Cereblon protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). The thalidomide analog is dissolved in the final dialysis buffer to minimize heats of dilution[1].
-
ITC Experiment: The Cereblon solution is loaded into the sample cell of the calorimeter, and the thalidomide analog solution is loaded into the injection syringe. A series of precise injections of the ligand are made into the sample cell while maintaining a constant temperature[1]. The heat change following each injection is recorded.
-
Data Analysis: The heat of dilution, determined by injecting the ligand into buffer alone, is subtracted from the experimental data. The resulting binding isotherm (heat change versus molar ratio of ligand to protein) is fitted to a suitable binding model to extract the thermodynamic parameters[1].
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., a thalidomide analog) to a ligand (e.g., Cereblon) immobilized on a sensor surface in real-time.
Methodology:
-
Immobilization: Recombinant Cereblon protein is immobilized onto a sensor chip surface, commonly via amine coupling[1][9].
-
Binding Analysis: A series of concentrations of the thalidomide analog in a suitable running buffer are flowed over the sensor chip surface. The association of the analyte is monitored in real-time. Subsequently, the surface is washed with running buffer to monitor the dissociation of the analyte[1][9].
-
Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon[9].
Experimental Workflow for Binding Affinity Measurement
Cereblon-Mediated Signaling Pathway
The binding of a this compound-based PROTAC to Cereblon initiates a cascade of events leading to the degradation of a specific target protein. The following diagram illustrates this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic and Mechanistic Analysis of Thalidomide-5-piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thalidomide-5-piperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for their acquisition, and illustrates the compound's role in the Cereblon-mediated protein degradation pathway.
Chemical Properties and Spectroscopic Data
This compound is a derivative of thalidomide that incorporates a piperazine moiety, making it a versatile linker for conjugation to target protein ligands in PROTAC design. The thalidomide portion of the molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The free piperazine amine allows for further chemical modification. For characterization and synthesis purposes, it is often handled as its hydrochloride salt or with a Boc-protecting group on the piperazine nitrogen.
Table 1: Physicochemical Properties of this compound Hydrochloride and its Boc-protected Precursor.
| Property | This compound Hydrochloride | This compound-Boc |
| Systematic Name | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[1] |
| Molecular Formula | C₁₇H₁₉ClN₄O₄[2] | C₂₂H₂₆N₄O₆[1][3] |
| Molecular Weight | 378.8 g/mol [2] | 442.5 g/mol [1][3] |
| Appearance | Solid | Light yellow to yellow solid[1] |
| Purity | Typically >95% | Typically >98%[1] |
Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound-Boc.
Note: Specific peak assignments and coupling constants would be determined from experimental spectra.
| Nucleus | Expected Chemical Shift Ranges (ppm) and Multiplicities |
| ¹H NMR | Aromatic protons (phthalimide ring), protons of the piperidine and piperazine rings, and the tert-butyl protecting group. |
| ¹³C NMR | Carbonyl groups (phthalimide and piperidinedione rings), aromatic carbons, carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group. |
Table 3: Expected Mass Spectrometry Data for this compound and its Boc-protected Precursor.
| Compound | Technique | Expected m/z |
| This compound | ESI-MS | [M+H]⁺ ≈ 343.1 |
| This compound-Boc | ESI-MS | [M+H]⁺ ≈ 443.19[1] |
| This compound-Boc | HRMS | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound derivatives.
Synthesis of this compound-Boc
The synthesis of the Boc-protected precursor is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Materials:
-
5-Bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate (Cs₂CO₃)
-
(±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[1]
-
Purge the flask with an inert gas (e.g., argon or nitrogen).[1]
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[1]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically run with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Sample Preparation for ESI-MS:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent system, typically containing a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water), to a final concentration of 1-10 µM.[4]
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.[4]
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular ion.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Role in Cereblon-Mediated Protein Degradation
This compound is a crucial component in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The thalidomide moiety of the molecule binds to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, this allows for the recruitment of a target protein of interest to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.
The diagram above illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based ligand. The PROTAC molecule facilitates the formation of a ternary complex between the Cereblon E3 ligase and the target Protein of Interest (POI). This proximity enables the transfer of ubiquitin molecules to the POI, marking it for recognition and degradation by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride | C17H19ClN4O4 | CID 134562528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Thalidomide-5-piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of Thalidomide-5-piperazine. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Core Physical and Chemical Properties
This compound, systematically named 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione, is typically handled in its hydrochloride salt form for improved stability and solubility. The properties of the free base and its common synthetic precursor, Thalidomide-piperazine-Boc, are also presented for comparison.
| Property | This compound | This compound Hydrochloride | Thalidomide-piperazine-Boc |
| Molecular Formula | C₁₇H₁₈N₄O₄ | C₁₇H₁₉ClN₄O₄[1] | C₂₂H₂₆N₄O₆[2] |
| Molecular Weight | 342.35 g/mol | 378.81 g/mol [1] | 442.5 g/mol [2] |
| Appearance | Solid (predicted) | Solid[1] | Light yellow to yellow solid[3] |
| Melting Point | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Solubility | Expected to have low aqueous solubility, soluble in DMSO | Soluble in water (with sonication)[4] | Soluble in DMSO and DMF; sparingly soluble in methanol, ethanol, and acetone[3] |
| Purity | >95% (typically achieved after purification) | ≥98% (commercially available)[1] | >98% (commercially available)[3] |
Spectroscopic and Analytical Data
Characterization of this compound and its precursor is crucial for confirming its identity and purity.
| Analysis | Thalidomide-piperazine-Boc | This compound (Predicted/Reported for HCl salt) |
| ¹H NMR | Expected to show characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and the tert-butyl protecting group.[3] | The ¹H NMR spectrum would show the disappearance of the tert-butyl signal and potential shifts in the piperazine proton signals upon deprotection and salt formation. |
| ¹³C NMR | Will display distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[3] | The ¹³C NMR would show the absence of the Boc group's quaternary and methyl carbon signals. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 443.19[3] | [M+H]⁺ ≈ 343.14 (for free base) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[3] | Calculated for C₁₇H₁₉N₄O₄ [M+H]⁺: 343.1404 (for free base) |
Experimental Protocols
The synthesis of this compound is a two-step process involving the synthesis of a Boc-protected intermediate followed by deprotection.
Synthesis of Thalidomide-piperazine-Boc via Buchwald-Hartwig Amination
This procedure outlines the palladium-catalyzed cross-coupling of 5-bromo-thalidomide with Boc-piperazine.
Materials:
-
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[3]
-
Purge the flask with an inert gas (e.g., argon or nitrogen).[3]
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[3]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[3]
Synthesis of this compound via Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
Materials:
-
Thalidomide-piperazine-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in DCM (e.g., 0.1 M solution).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add TFA (typically 4-5 equivalents) to the stirred solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected this compound.[5] To obtain the hydrochloride salt, the crude product after TFA removal can be precipitated with an ethereal solution of HCl.
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Cereblon-Mediated Protein Degradation Pathway
Caption: Mechanism of Cereblon-mediated protein degradation by a PROTAC.
References
Thalidomide-5-piperazine: A Comprehensive Technical Guide to Safety and Handling for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block in the development of targeted protein degraders. This document outlines the compound's chemical and physical properties, detailed safety and handling guidelines, experimental protocols for its application, and an overview of its mechanism of action. The information presented herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Compound Overview
This compound is a derivative of thalidomide, a compound infamously known for its teratogenic effects but later repurposed for the treatment of various cancers and inflammatory diseases.[1] In modern drug discovery, thalidomide and its analogs have gained prominence as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[2] this compound serves as a crucial intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3][4] The piperazine moiety provides a versatile attachment point for a linker connected to a ligand for a protein of interest.[3]
Chemical and Physical Properties
Quantitative data for this compound and its common derivatives are summarized below. These values are essential for experimental design and safety considerations.
| Property | This compound | Thalidomide-piperazine-Boc | This compound HCl |
| Molecular Formula | C₁₇H₁₈N₄O₄ | C₂₂H₂₆N₄O₆[5] | C₁₇H₁₈N₄O₄ · HCl[6] |
| Molecular Weight | 342.35 g/mol [7] | 442.5 g/mol [5] | 378.81 g/mol [6] |
| CAS Number | 2154342-61-5[7] | 2222114-64-7[5] | 2228029-82-9[6] |
| Appearance | Solid | Light yellow to yellow solid | Solid[6] |
| Purity | Typically >98% | Typically >98% | >98%[6] |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in H₂O and DMSO[8] |
| Storage | Room temperature for short term, -20°C for long term[1][7] | -20°C[9] | Inert atmosphere, room temperature[6] |
Safety and Handling Guidelines
Due to the potent teratogenic nature of the thalidomide scaffold, stringent safety protocols are mandatory when handling this compound and its derivatives.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes. |
| Respiratory Protection | N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible. | Prevents inhalation of airborne particles of the compound. |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the laboratory. |
Engineering Controls and Work Practices
-
Containment: All handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a biological safety cabinet to minimize inhalation exposure.
-
Weighing and Aliquoting: Perform all weighing and aliquoting of the solid compound within a containment unit. Use dedicated, labeled equipment.
-
Spill Management: In case of a spill, evacuate the area and ensure it is well-ventilated.[10] Cover the spill with an inert absorbent material.[10] Collect the material into a sealed, labeled container for hazardous waste disposal.[10] Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.[10]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A typical procedure involves an alcohol scrub followed by a detergent wash and a final rinse with purified water.
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10]
Experimental Protocols
This compound is a versatile building block for the synthesis of PROTACs. The following protocols provide a general framework for its use.
Synthesis of a PROTAC via Amide Coupling
This protocol outlines the coupling of this compound to a target protein ligand containing a carboxylic acid.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[11]
-
Coupling Reaction: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 equivalents) to the this compound solution. Add this solution dropwise to the activated target protein ligand solution. Stir the reaction mixture at room temperature for 12-24 hours.[11]
-
Work-up and Purification: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Western Blotting for Target Protein Degradation
This assay is used to quantify the degradation of the target protein induced by the synthesized PROTAC.[12]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.[12] Incubate on ice and then centrifuge to collect the supernatant containing the protein lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel.[12] Transfer the separated proteins to a membrane.[12]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.[12] Repeat the process for the loading control antibody.[12]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[12] Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.[12]
Mechanism of Action and Signaling Pathway
PROTACs synthesized from this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase.[13] This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[13]
References
- 1. Thalidomide-5'-piperazine, HCl salt, 2228029-82-9 | BroadPharm [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 5. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thalidomide-piperazine HCl | 2228029-82-9 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thalidomide-Piperazine 5-fluoride|T39696|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Thalidomide-5-piperazine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical identity, synthesis, and biological function, with a focus on its role as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).
Chemical Identifiers and Properties
This compound is a derivative of thalidomide, featuring a piperazine moiety at the 5-position of the phthalimide ring. This modification provides a crucial attachment point for linkers in the synthesis of PROTACs. While several related compounds exist, the parent molecule, this compound, is identified by the chemical identifiers listed below. Data for the closely related Boc-protected intermediate and the hydrochloride salt are also provided for comparison.
| Identifier | This compound | Thalidomide-piperazine-Boc | Thalidomide-5'-piperazine HCl salt |
| CAS Number | 2154342-61-5[1] | 2222114-64-7[2] | 2228029-82-9[3] |
| Molecular Formula | C₁₇H₁₈N₄O₄ | C₂₂H₂₆N₄O₆[1][2] | C₁₇H₁₈N₄O₄[3] |
| Molecular Weight | 342.35 g/mol | 442.5 g/mol [1][2] | 342.4 g/mol [3] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[2] | 2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride |
| Appearance | - | Light yellow to yellow solid[2] | - |
| Purity | >95% (typical) | >98% (typical)[2] | - |
| Storage | Store at -20°C[3] | Store at -20°C or -80°C[4] | Store at -20°C[3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving an initial palladium-catalyzed Buchwald-Hartwig amination to form the Boc-protected intermediate, followed by deprotection of the piperazine moiety.
Synthesis of tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate (Thalidomide-piperazine-Boc)
This procedure is adapted from the synthesis of similar compounds and utilizes a Buchwald-Hartwig cross-coupling reaction.[2]
Materials:
-
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[2]
-
Purge the flask with an inert gas (e.g., argon or nitrogen).[2]
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[2]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Thalidomide-piperazine-Boc as a solid.[2]
Deprotection to Yield this compound
Materials:
-
Thalidomide-piperazine-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in dichloromethane.
-
Add an excess of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be purified by a suitable method, such as precipitation or chromatography, to yield this compound.
Analytical Data (Expected)
| Technique | Expected Data for Thalidomide-piperazine-Boc | Expected Changes for this compound |
| ¹H NMR | Characteristic signals for the aromatic protons of the phthalimide ring, the piperidine and piperazine rings, and a prominent singlet for the tert-butyl protecting group.[2] | Disappearance of the singlet corresponding to the tert-butyl group. Potential shifts in the signals of the piperazine protons. |
| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group.[2] | Disappearance of the signals for the quaternary and methyl carbons of the Boc group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 443.19[2] | [M+H]⁺ ≈ 343.14 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929[2] | Calculated for C₁₇H₁₉N₄O₅ [M+H]⁺: 343.1406 |
Biological Function and Mechanism of Action
This compound functions as a Cereblon (CRBN) E3 ligase ligand. CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By binding to CRBN, this compound can be incorporated into PROTACs to recruit this E3 ligase to a specific protein of interest (POI) for degradation.
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand is as follows:
-
The PROTAC, a heterobifunctional molecule, simultaneously binds to the POI and CRBN.
-
This binding induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4^CRBN^ E3 ligase.
-
The close proximity facilitated by the ternary complex allows for the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
-
The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound or PROTACs derived from it.
TR-FRET CRBN Binding Assay
This assay quantifies the binding affinity of a compound to CRBN in a competitive format.[5]
Principle: The assay measures the displacement of a fluorescently labeled thalidomide analog (tracer) from a tagged CRBN protein by the test compound. A terbium (Tb)-labeled antibody binds to the tagged CRBN protein, and when a fluorescent tracer binds to CRBN, excitation of the terbium donor leads to fluorescence resonance energy transfer (FRET) to the acceptor. Unlabeled test compounds compete with the tracer, leading to a decrease in the FRET signal.[6]
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Dispense the compound dilutions into a low-volume 384-well plate.[6]
-
Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled thalidomide derivative (tracer).[6]
-
Add a pre-mixed solution of the Tb-labeled anti-GST antibody.[6]
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5]
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).[6]
-
Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC₅₀.
Caption: Workflow for a TR-FRET CRBN binding assay.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC derived from this compound.[7]
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and controls (e.g., DMSO as a vehicle control) for a desired time period (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Denature the proteins by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Separate the proteins by size on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein degradation.[7]
Caption: Experimental workflow for Western blot analysis.
References
- 1. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide-5'-piperazine, HCl salt, 2228029-82-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Thalidomide-5-piperazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-5-piperazine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the properties of commercially available this compound and its derivatives, experimental protocols for its use, and the underlying biological pathways.
Introduction to this compound in PROTAC Technology
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established immunomodulatory drugs (IMiDs) that have been repurposed as E3 ubiquitin ligase ligands in the field of targeted protein degradation. These molecules function by binding to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ubiquitin ligase complex. This binding event is harnessed in PROTAC technology, where a thalidomide-based ligand is connected via a chemical linker to a ligand for a target protein of interest (POI). The resulting heterobifunctional molecule forms a ternary complex between the E3 ligase and the POI, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a versatile intermediate in the synthesis of these PROTACs. The piperazine moiety provides a readily functionalizable handle for the attachment of various linkers and POI ligands. This guide will focus on the practical aspects of utilizing this compound in the research and development of novel protein degraders.
Commercial Availability and Properties
A variety of commercial suppliers offer this compound and its derivatives for research purposes. The following tables summarize the key quantitative data for these compounds, facilitating comparison and selection for specific experimental needs.
Table 1: Specifications of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 2154342-61-5 | 2228029-82-9 |
| Molecular Formula | C₁₇H₁₈N₄O₄ | C₁₇H₁₉ClN₄O₄[1] |
| Molecular Weight | 342.4 g/mol [2] | 378.81 g/mol [1] |
| Purity | Typically >95% | Typically >98% |
| Appearance | Solid | Light yellow to green yellow solid |
| Storage Conditions | Room temperature or refrigerated[3] | 4°C, sealed storage, away from moisture[1] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in acetone, methanol, and boiling ethanol.[4] | H₂O: 33.33 mg/mL (87.99 mM; requires sonication)[1] |
Table 2: Specifications of Thalidomide-piperazine-Boc (Precursor)
| Property | Value |
| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate[5] |
| CAS Number | 2222114-64-7[5] |
| Molecular Formula | C₂₂H₂₆N₄O₆[5] |
| Molecular Weight | 442.5 g/mol [5] |
| Purity | Typically >98%[5] |
| Appearance | Light yellow to yellow solid[5] |
| Storage Conditions | -20°C |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of thalidomide-based PROTACs involves the recruitment of the Cereblon E3 ubiquitin ligase to a target protein, leading to its degradation. The signaling pathway is depicted below.
Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound from its Boc-protected precursor and its subsequent conjugation to a target protein ligand to form a PROTAC.
Synthesis of this compound via Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from Thalidomide-piperazine-Boc.
Materials:
-
Thalidomide-piperazine-Boc
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, stir bar, etc.)
-
Ice bath
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask with a stir bar.[6]
-
Cool the solution to 0°C in an ice bath.[6]
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 4-5 equivalents).[6]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
PROTAC Synthesis via Amide Coupling
This protocol outlines the conjugation of the deprotected this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
Deprotected this compound (from the previous step)
-
Protein of Interest (POI) ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution to activate the carboxylic acid.[2]
-
Stir the mixture at room temperature for 15-30 minutes.[2]
-
In a separate vial, dissolve the deprotected this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the this compound solution.[2]
-
Add the this compound solution dropwise to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for PROTAC assembly and subsequent evaluation.
Conclusion
This compound is a key building block for the synthesis of PROTACs, a promising therapeutic modality. This guide has provided a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its use in research. The provided workflows and signaling pathway diagrams offer a clear understanding of the synthesis process and the mechanism of action of the resulting PROTACs. By leveraging this information, researchers can accelerate the design and development of novel protein degraders for various therapeutic applications.
References
The Piperazine Moiety in Thalidomide Analogs: A Technical Guide to Structure, Function, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide and its analogs, initially known for their tragic teratogenic effects, have been repurposed as potent immunomodulatory and anti-cancer agents. A key evolution in their application has been the incorporation of these molecules into Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's own protein disposal machinery. In this context, the piperazine moiety has emerged as a critical structural element, primarily within the linker component of these heterobifunctional molecules. This technical guide provides an in-depth analysis of the role of the piperazine moiety in thalidomide analogs, focusing on its impact on the synthesis, mechanism of action, and therapeutic efficacy of PROTACs. We will detail the structure-activity relationships governed by the piperazine ring and provide comprehensive experimental protocols for the synthesis and evaluation of these compounds.
Introduction: From Immunomodulation to Targeted Degradation
Thalidomide and its derivatives, including lenalidomide and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This "molecular glue" mechanism laid the groundwork for a more deliberate and versatile strategy: Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (the "warhead"), and a chemical linker that connects the two.[2] By tethering the POI to an E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[2] Thalidomide and its analogs are frequently employed as the E3 ligase-recruiting moiety in PROTAC design due to their well-characterized interaction with CRBN.[2]
The Multifaceted Role of the Piperazine Moiety
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex. The piperazine ring has become a popular component in linker design for several key reasons:
-
Structural Rigidity and Conformational Constraint: The cyclic nature of the piperazine ring provides a degree of rigidity to the linker.[3][4] This conformational constraint can be advantageous for optimizing the spatial orientation of the POI and E3 ligase, thereby promoting the formation of a productive ternary complex.[3]
-
Enhanced Solubility and Physicochemical Properties: The presence of two nitrogen atoms in the piperazine ring can improve the aqueous solubility of the PROTAC molecule.[4][5] By acting as a protonable amine, the piperazine moiety can enhance the overall pharmacokinetic profile of the drug candidate.[5]
-
Versatile Chemical Handle: The piperazine scaffold offers two nitrogen atoms that can be readily functionalized, providing a versatile attachment point for both the E3 ligase ligand and the POI ligand, as well as for modifying the linker's properties.[6]
Synthesis of Piperazine-Containing Thalidomide Analogs
The synthesis of thalidomide analogs incorporating a piperazine moiety is often achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[7] This reaction efficiently couples a halogenated thalidomide derivative with a protected piperazine. A common and crucial intermediate is Thalidomide-piperazine-Boc, which serves as a foundational building block for PROTAC assembly.[7]
Diagram: Synthesis of a Thalidomide-Piperazine Intermediate
Caption: Synthetic scheme for Thalidomide-piperazine-Boc.
Mechanism of Action: Orchestrating Protein Degradation
A PROTAC constructed with a piperazine-containing thalidomide analog operates through a catalytic cycle to induce the degradation of a target protein.[3]
-
Ternary Complex Formation: The PROTAC molecule first binds to both the POI and the CRBN E3 ligase, forming a ternary complex. This is the critical, rate-limiting step.[8]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: After the POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, acting catalytically.[3]
Diagram: PROTAC-Mediated Protein Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Glutarimide and Phthalimide Rings in Cereblon Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical roles the glutarimide and phthalimide moieties play in the binding of small molecules to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Understanding these interactions is fundamental to the design and development of novel therapeutics, including immunomodulatory drugs (IMiDs®) and Proteolysis Targeting Chimeras (PROTACs), that leverage the ubiquitin-proteasome system for targeted protein degradation.
Introduction to Cereblon and the Mechanism of Action
Cereblon is a key protein in the ubiquitin-proteasome pathway, functioning as a substrate receptor within the CRL4^CRBN^ E3 ubiquitin ligase complex.[1][2][3] The binding of small molecules, such as thalidomide and its analogs lenalidomide and pomalidomide, to CRBN alters the substrate specificity of this complex.[1][4][5] This alteration leads to the recruitment of "neosubstrates"—proteins not typically targeted by the native CRL4^CRBN^ complex—for ubiquitination and subsequent degradation by the proteasome.[1][3][6] This targeted protein degradation is the primary mechanism behind the therapeutic effects of these drugs in treating various hematological malignancies.[3][7][8]
The chemical structure of thalidomide and its derivatives consists of two key rings: a glutarimide ring and a phthalimide ring.[1][9] The glutarimide moiety is essential for direct binding to Cereblon, while the phthalimide moiety is crucial for the recruitment of specific neosubstrates.[9][10]
The Glutarimide Ring: The Anchor to Cereblon
The interaction between the glutarimide ring and Cereblon is the foundational step for the activity of IMiDs and CRBN-recruiting PROTACs. This binding event occurs within a specific pocket on the Cereblon protein.
Structural Basis of Glutarimide Binding
The glutarimide moiety of thalidomide and its analogs binds to a hydrophobic pocket within the thalidomide-binding domain (TBD) of Cereblon.[11] This pocket is often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) that form a significant part of the binding interface.[2]
Key interactions stabilizing the glutarimide ring within the binding pocket include:
-
Hydrogen Bonds: The imide group of the glutarimide ring forms crucial hydrogen bonds with amino acid residues in the CRBN binding pocket.[12]
-
Hydrophobic Interactions: The aliphatic carbons of the glutarimide ring engage in close hydrophobic packing with the side chains of the tryptophan residues.[10]
Notably, the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer, with some studies reporting an approximately 10-fold difference.[3][12] Crystal structures reveal that while both enantiomers occupy the tri-Trp pocket, the (S)-enantiomer's glutarimide ring adopts a more relaxed conformation.[12]
Quantitative Binding Data
The binding affinities of various glutarimide-containing compounds to Cereblon have been characterized using several biophysical techniques. The following table summarizes key quantitative data from the literature.
| Compound | Binding Affinity (Kd) to CRBN | IC50 vs. Thalidomide Binding | Method | Reference |
| Thalidomide | ~250 nM | - | Not Specified | [13] |
| Lenalidomide | - | ~2 µM | Competitive Binding Assay | [14] |
| Pomalidomide | - | ~2 µM | Competitive Binding Assay | [14] |
| (S)-thalidomide | 6- to 10-fold stronger than (R)-enantiomer | - | Not Specified | [3] |
The Phthalimide Ring: The Key to Neosubstrate Recruitment
While the glutarimide ring anchors the small molecule to Cereblon, the phthalimide ring plays a pivotal role in recruiting specific neosubstrates to the CRL4^CRBN^ complex for degradation.[10]
Mechanism of Neosubstrate Recruitment
Upon binding of the glutarimide moiety, the phthalimide ring becomes solvent-exposed on the surface of Cereblon.[10][11] This exposed phthalimide, along with the surrounding CRBN surface, creates a novel interface for the binding of neosubstrates.[6][10] Different modifications to the phthalimide ring can lead to the recruitment of distinct sets of neosubstrates, highlighting the modularity of this system.
For example, the addition of an amino group to the phthalimide ring, as seen in lenalidomide and pomalidomide, enhances the recruitment and subsequent degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This modification allows for the formation of a water-mediated hydrogen bond with a specific residue in the neosubstrate, thereby stabilizing the ternary complex (CRBN-drug-neosubstrate).[1]
Signaling Pathways Modulated by Cereblon Binding
The degradation of neosubstrates initiated by the binding of glutarimide and phthalimide-containing molecules to Cereblon has profound effects on downstream signaling pathways.
Caption: Signaling pathway initiated by IMiD binding to Cereblon.
Experimental Protocols for Studying Cereblon Binding
A variety of biophysical and biochemical assays are employed to characterize the interaction between small molecules and Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified Cereblon protein (e.g., the thalidomide-binding domain) in a suitable buffer (e.g., PBS or HEPES). The typical concentration is in the low micromolar range (10-50 µM).
-
Prepare a solution of the glutarimide-containing compound in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize purified Cereblon protein onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Flow a series of concentrations of the small molecule analyte over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time. This generates a sensorgram.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15]
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the binding mode of a ligand within the Cereblon binding pocket.
Methodology:
-
Protein Expression and Purification:
-
Crystallization:
-
Co-crystallize the CRBN-DDB1 complex with the small molecule of interest or soak the ligand into pre-formed apo-protein crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.
-
Conclusion
The glutarimide and phthalimide rings are indispensable pharmacophores for the design of small molecules that modulate the function of the Cereblon E3 ubiquitin ligase complex. The glutarimide moiety serves as the essential anchor, securing the molecule within the tri-Trp pocket of Cereblon. The phthalimide ring, in turn, acts as a versatile module for recruiting a diverse range of neosubstrates, leading to their targeted degradation. A thorough understanding of the structural and quantitative aspects of these interactions, facilitated by the experimental techniques outlined in this guide, is crucial for the continued development of innovative therapeutics that harness the power of targeted protein degradation.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Use of Thalidomide-5-Piperazine in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-5-Piperazine in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have revolutionized the field of drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] Thalidomide and its derivatives are widely utilized as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] The "this compound" moiety serves as a key building block in the synthesis of CRBN-recruiting PROTACs. The piperazine ring provides a semi-rigid component within the linker, which can offer advantageous conformational constraint for optimizing the formation of the ternary complex between the target protein, the PROTAC, and CRBN.[2] This document provides a detailed guide on the application of this compound in PROTAC design, including experimental protocols and comparative data.
Mechanism of Action
PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide part of the molecule binds to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the formation of a stable ternary complex, leading to the poly-ubiquitination of the target protein on accessible lysine residues.[1] The ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[1][3]
References
Application Notes and Protocols for the Synthesis of Thalidomide-5-piperazine Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of Proteolysis Targeting Chimeras (PROTACs) utilizing a thalidomide-5-piperazine core as the E3 ligase recruiting element. This document offers detailed experimental protocols, quantitative data for representative PROTACs, and visualizations of key biological pathways and experimental workflows.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2] Thalidomide and its derivatives are widely employed as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] The this compound scaffold serves as a versatile building block, providing a robust handle for the attachment of various linkers and POI-binding ligands.[2]
Mechanism of Action
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[4]
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize representative data for thalidomide-piperazine based PROTACs targeting various proteins.
Table 1: Degradation Potency of BCL6-Targeting PROTACs [3][5]
| Compound ID | Cell Line | Assay Method | DC₅₀ (nM) | Dₘₐₓ (%) |
| BCL6 PROTAC 1 | OCI-Ly1 | Western Blot | ~100 | >80 |
Table 2: Degradation Potency of BRD4-Targeting PROTACs [4]
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| dBET1 | BRD4 | MV4;11 | < 1 | > 90 |
| ARV-825 | BRD4 | RS4;11 | 0.9 | > 95 |
Table 3: Degradation Potency of SHP2-Targeting PROTACs [6]
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 |
Experimental Protocols
The synthesis of a this compound based PROTAC generally involves a multi-step process, beginning with the synthesis of the key thalidomide-piperazine intermediate.
Protocol 1: Synthesis of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate (Thalidomide-piperazine-Boc)[7]
This protocol describes the synthesis of a key intermediate where the piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate (Cs₂CO₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate in hexanes)
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).
-
Purge the flask with an inert gas.
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford Thalidomide-piperazine-Boc as a solid.[7]
Protocol 2: Boc Deprotection of Thalidomide-piperazine-Boc[3]
This protocol describes the removal of the Boc protecting group to reveal the reactive secondary amine on the piperazine linker.
Materials:
-
Thalidomide-piperazine-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 4-5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected thalidomide-piperazine amine.[3]
Protocol 3: Conjugation of Deprotected Thalidomide-piperazine to a POI Ligand with a Carboxylic Acid[3]
This protocol outlines the coupling of the deprotected thalidomide-piperazine amine with a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
Deprotected thalidomide-piperazine amine
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected thalidomide-piperazine amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[3]
Protocol 4: Western Blot Analysis of Target Protein Degradation[8][9]
This protocol describes a standard method to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and collect the lysates. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations of all samples. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[8]
Signaling Pathways
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. The following diagrams illustrate the signaling pathways of key cancer targets.
BCL6 Signaling Pathway
BCL6 is a transcriptional repressor that is a master regulator of the germinal center reaction and is implicated in lymphoma.[9] It represses genes involved in B-cell activation, differentiation, and DNA damage response.[10]
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[11]
HDAC6 Function and Pathways
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic deacetylase that regulates multiple cellular processes, including cell motility, protein degradation, and stress responses, by deacetylating non-histone proteins like α-tubulin and Hsp90.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Conjugating Thalidomide-5-Piperazine to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the protocols for conjugating Thalidomide-5-piperazine derivatives to a target protein ligand. This process is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins by harnessing the cell's natural protein degradation machinery.
Thalidomide and its analogs are widely employed as ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By linking a thalidomide derivative to a ligand that binds to a protein of interest (POI), the resulting PROTAC molecule can induce the formation of a ternary complex between the POI and CRBN.[3] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] The piperazine moiety in this compound serves as a versatile linker attachment point for conjugation to the POI ligand.[1][4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by co-opting the ubiquitin-proteasome system. The key steps are:
-
Ternary Complex Formation: The heterobifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, Cereblon, recruited by the thalidomide moiety).[3]
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to efficiently transfer ubiquitin molecules to the surface of the POI.[3]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
Below is a diagram illustrating the signaling pathway of CRBN-mediated protein degradation induced by a thalidomide-based PROTAC.
General mechanism of PROTAC-induced protein degradation.[3]
Experimental Protocols
The synthesis of a PROTAC using a this compound derivative generally involves two main stages:
-
Preparation of the Functionalized Thalidomide-Piperazine Linker: This often starts with a protected form, such as Thalidomide-piperazine-Boc, which is then deprotected to reveal a reactive amine.[1]
-
Conjugation to the Target Protein Ligand: The deprotected thalidomide-piperazine is then coupled to a ligand for the protein of interest.[1]
The following protocols outline common methods for the synthesis and conjugation of thalidomide-piperazine derivatives.
Protocol 1: Synthesis of Thalidomide-piperazine-Boc
This protocol describes the synthesis of a key intermediate where the piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved via a Buchwald-Hartwig amination reaction.[4]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Role |
| 5-bromo-thalidomide | 326.14 | Starting material |
| Boc-piperazine | 186.25 | Reactant |
| Cesium carbonate (Cs₂CO₃) | 325.82 | Base |
| BINAP | 622.67 | Ligand |
| Pd₂(dba)₃ | 915.72 | Catalyst |
| Anhydrous Toluene | - | Solvent |
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[4]
-
Purge the flask with an inert gas (e.g., argon or nitrogen).[4]
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).[4]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Thalidomide-piperazine-Boc.
Workflow for the synthesis and purification of Thalidomide-piperazine-Boc.[4]
Protocol 2: Deprotection of Thalidomide-piperazine-Boc
This step removes the Boc protecting group to expose the reactive amine on the piperazine linker, making it available for conjugation.
Materials and Reagents:
| Reagent | Role |
| Thalidomide-piperazine-Boc | Starting material |
| Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane | Deprotecting agent |
| Dichloromethane (DCM) or Dioxane | Solvent |
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of the deprotecting agent (e.g., 20% TFA in DCM or 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected thalidomide-piperazine amine salt.
Protocol 3: Conjugation of Deprotected Thalidomide-Piperazine to a Target Ligand with a Carboxylic Acid
This protocol describes the amide bond formation between the deprotected thalidomide-piperazine amine and a target protein ligand containing a carboxylic acid functional group.[1]
Materials and Reagents:
| Reagent | Equivalents | Role |
| Deprotected thalidomide-piperazine amine | 1.0 eq | Reactant |
| Target protein ligand-COOH | 1.0 eq | Reactant |
| HATU | 1.2 eq | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 eq | Base |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
Dissolve the target protein ligand-COOH in anhydrous DMF under a nitrogen atmosphere.[1]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the deprotected thalidomide-piperazine amine to the reaction mixture.[1]
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the final PROTAC conjugate by preparative HPLC.
Quantitative Data for PROTAC Biological Activity
The efficacy of the synthesized PROTAC is evaluated through various biological assays. The following table provides representative quantitative parameters for assessing PROTAC activity.
| Parameter | Description | Typical Value |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Varies (nM to µM) |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 80% |
| t₁/₂ | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Varies (hours) |
| Binding Affinity (Kᴅ) | The dissociation constant for the binding of the PROTAC to the target protein and to CRBN. | Varies (nM to µM) |
Characterization of the Final Conjugate
The final PROTAC molecule should be thoroughly characterized to confirm its identity and purity.
Analytical Techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure of the synthesized PROTAC. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and confirm the elemental composition. |
| HPLC | To assess the purity of the final compound. |
Protocol 4: Western Blotting to Assess Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[1]
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.[1]
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
A typical experimental workflow for Western blot analysis.[1]
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for the successful conjugation of this compound to a target protein ligand for the synthesis of PROTACs. Careful execution of these methods, coupled with thorough analytical characterization and biological evaluation, is essential for the development of potent and selective protein degraders for therapeutic and research applications. The modular nature of PROTAC synthesis allows for the systematic optimization of linkers and target ligands to achieve desired pharmacological properties.[5]
References
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-5-piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] A critical determinant of a PROTAC's efficacy is its ability to traverse the cell membrane to reach its intracellular target.[2] This is particularly challenging for PROTACs due to their high molecular weight and large polar surface area, which often places them outside the typical "rule of five" space for oral bioavailability.[3][4]
Thalidomide and its analogs are widely used as potent binders of the Cereblon (CRBN) E3 ubiquitin ligase in PROTAC design.[5] The inclusion of a piperazine moiety in the linker can offer a degree of conformational constraint, potentially enhancing ternary complex formation and improving physicochemical properties like solubility.[4][5] This document provides detailed application notes and protocols for key cell permeability assays relevant to Thalidomide-5-piperazine PROTACs, designed to guide researchers in evaluating and optimizing the cellular uptake of these promising therapeutic agents.
A multi-faceted approach employing a combination of in vitro assays is recommended to comprehensively assess the cell permeability of PROTACs.[2] The most common assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake assays.[6]
Data Presentation: Quantitative Permeability Data
The following tables summarize illustrative quantitative data for representative PROTACs from various permeability assays. Note that specific values for a novel this compound PROTAC would need to be determined experimentally.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| PROTAC ID | Linker Composition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | High Permeability Control (e.g., Propranolol) Papp (x 10⁻⁶ cm/s) |
| PROTAC-A | Thalidomide-PEG4-Target | 1.5 | >10 |
| PROTAC-B | Thalidomide-Alkyl C8-Target | 2.3 | >10 |
| Hypothetical this compound PROTAC | Thalidomide-Piperazine-Linker-Target | To be determined | >10 |
| Low Permeability Control (e.g., Atenolol) | N/A | <1.0 | >10 |
Note: Data are illustrative. PROTACs generally exhibit low to moderate passive permeability in PAMPA assays.[3][7]
Table 2: Caco-2 Permeability Data
| PROTAC ID | Linker Composition | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-C | Thalidomide-PEG6-Target | 1.2 | 8.4 | 7.0 |
| PROTAC-D | Thalidomide-Alkyl C10-Target | 1.8 | 3.6 | 2.0 |
| Hypothetical this compound PROTAC | Thalidomide-Piperazine-Linker-Target | To be determined | To be determined | To be determined |
| High Permeability Control (e.g., Propranolol) | N/A | >10 | >10 | ~1.0 |
| Low Permeability/Efflux Substrate Control (e.g., Digoxin) | N/A | <0.5 | >1.0 | >2.0 |
Note: An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[3] Modifications to the standard Caco-2 assay, such as the addition of bovine serum albumin (BSA), may be necessary to improve the recovery of poorly soluble PROTACs.[8]
Table 3: Cellular Uptake Data for a Representative PROTAC
| Time (hours) | PROTAC Concentration (µM) | Intracellular Concentration (nM) |
| 1 | 1 | To be determined |
| 4 | 1 | To be determined |
| 24 | 1 | To be determined |
Note: This assay directly quantifies the amount of PROTAC that accumulates within cells.[2]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound PROTAC across an artificial lipid membrane.[9]
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[2] This assay is particularly useful for early-stage screening to assess the passive permeability of a large number of compounds.[10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 1% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.[11]
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[11]
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium])
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, Time is the incubation time in seconds, [CA] is the concentration in the acceptor well, and [Cequilibrium] is the theoretical equilibrium concentration.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a this compound PROTAC across a Caco-2 cell monolayer.
Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption.[2] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and exhibit many characteristics of intestinal epithelial cells, including the formation of tight junctions and the expression of various transporters.[9] This assay can assess both passive diffusion and active transport mechanisms.[2]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Transport buffer containing 0.25% Bovine Serum Albumin (BSA) (optional, for improved recovery)[8]
-
Test PROTAC and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[11]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer to the apical side and transport buffer containing the test PROTAC (e.g., 10 µM) to the basolateral side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analysis: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 3: Cellular Uptake Assay
Objective: To directly measure the intracellular accumulation of a this compound PROTAC.[12]
Principle: This assay quantifies the amount of a PROTAC that accumulates within cells over a specific period. It is a crucial assay to confirm that the PROTAC can cross the cell membrane and reach its site of action.[2][13]
Materials:
-
Target cells (e.g., a cell line where the PROTAC's target protein is expressed)
-
6-well or 12-well plates
-
Cell culture medium
-
Test PROTAC
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Plate the target cells in a suitable format and allow them to adhere overnight.
-
Assay Procedure: a. Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium. b. Incubate the cells for defined periods (e.g., 1, 4, and 24 hours) at 37°C.[14] c. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular PROTAC. d. Lyse the cells with a suitable lysis buffer. e. Collect the cell lysates.
-
Analysis: Determine the concentration of the PROTAC in the cell lysates using a validated LC-MS/MS method. The protein concentration in the lysate should also be determined to normalize the data.
-
Data Expression: The intracellular concentration can be expressed as pmol of PROTAC per mg of protein.
Visualizations
Caption: Workflow for assessing PROTAC cell permeability.
Caption: PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enamine.net [enamine.net]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Thalidomide-5-piperazine-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of the POI.[1]
Thalidomide and its derivatives are a well-established class of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] "Thalidomide-5-piperazine" represents a key building block for the synthesis of CRBN-recruiting PROTACs. The thalidomide moiety serves as the CRBN ligand, while the piperazine linker provides a versatile point of attachment for a ligand that targets a specific protein for degradation.[4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the degradation of a target protein induced by a PROTAC constructed from a this compound core. This document outlines the underlying mechanism, a comprehensive experimental workflow, and guidelines for data presentation and interpretation.
Mechanism of Action
A PROTAC synthesized using a this compound linker operates through a catalytic cycle that induces the ubiquitination and subsequent degradation of a target protein.[4]
-
Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[6]
-
Ubiquitination: This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[4]
-
Proteasomal Degradation: The resulting polyubiquitin chain on the target protein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.[7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of a this compound-based PROTAC and the general experimental workflow for assessing its activity using Western blot.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for a protein degradation Western blot analysis.
Experimental Protocols
This protocol outlines the steps for treating cultured cells with a this compound-based PROTAC and subsequently analyzing the degradation of the target protein via Western blot.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution of the this compound-based PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control), a negative control (e.g., a non-degrading inhibitor for the target protein).
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagents: BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting Reagents:
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Ponceau S solution
-
Blocking buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-Actin, or α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Step-by-Step Methodology
1. Cell Seeding and Treatment [2]
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Dose-Response Experiment: Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Treat the cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 18-24 hours).
-
Time-Course Experiment: Treat cells with a fixed concentration of the PROTAC (e.g., a concentration around the expected DC50). Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification [2]
-
After the treatment period, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE [8]
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer [9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting [2]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control protein. This can be done by stripping and re-probing the membrane or by cutting the membrane if the target protein and loading control have significantly different molecular weights.
6. Detection and Analysis [8]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of its corresponding loading control band.
-
For dose-response experiments, plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of protein degradation) values.
-
For time-course experiments, express the normalized intensity at each time point relative to the zero time point (which is set to 100%).
Data Presentation
Quantitative data from Western blot experiments should be summarized in clearly structured tables to facilitate comparison of the potency and efficacy of different PROTACs.
Table 1: Representative Degradation Performance of a this compound-based PROTAC
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| PROTAC-X | BRD4 | HeLa | 15 | >90 | 24 |
| PROTAC-Y | BTK | Ramos | 5 | >95 | 18 |
Note: The values presented in this table are for illustrative purposes and will vary depending on the specific PROTAC, target protein, and experimental conditions.
Table 2: Time-Dependent Degradation of Target Protein by a this compound-based PROTAC
| Time (hours) | Normalized Protein Level (%) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 35 |
| 16 | 15 |
| 24 | <10 |
Note: This table illustrates the kinetic profile of protein degradation induced by a fixed concentration of the PROTAC.
Conclusion
The Western blot protocol detailed in these application notes provides a robust and widely accessible method for quantifying the degradation of a target protein induced by a this compound-based PROTAC. Careful execution of this protocol, coupled with rigorous data analysis, is essential for determining key parameters such as DC50 and Dmax. This information is critical for the structure-activity relationship (SAR) studies that drive the optimization of PROTACs in drug discovery and development programs. By leveraging the principles of targeted protein degradation, researchers can develop novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Determination of DC50 and Dmax for Thalidomide-5-piperazine based PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[1] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide-5-piperazine serves as a key building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[1][3][4]
The efficacy of a PROTAC is quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating potency.[6] Dmax is the maximum percentage of protein degradation achievable, reflecting the PROTAC's efficacy.[6] Accurate determination of these values is critical for the evaluation and optimization of novel PROTAC candidates during drug development.[7]
This document provides a detailed protocol for determining the DC50 and Dmax of this compound based PROTACs using Western Blotting, a widely accepted and robust method for quantifying protein levels.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[3][8] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[8][9]
Data Presentation: Summary of Quantitative Data
The following table provides a template for summarizing the degradation data for different this compound based PROTACs. Actual values will vary based on the specific PROTAC, target protein, cell line, and experimental conditions.[10]
| PROTAC ID | Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | 24 | 10 | 95 |
| PROTAC-A | BRD4 | VCaP | 24 | 15 | >90 |
| PROTAC-B | BCL6 | OCI-Ly1 | 24 | 8 | 98 |
| PROTAC-C | Ikaros (IKZF1) | MM.1S | 24 | 12 | >95 |
| PROTAC-C | Aiolos (IKZF3) | MM.1S | 24 | 5 | >95 |
Experimental Protocols
A typical workflow for determining DC50 and Dmax involves cell culture, dose-response treatment with the PROTAC, protein quantification, and analysis.[7][11]
Protocol 1: Cell Culture and PROTAC Treatment
-
Cell Culture : Culture the desired cell line in the appropriate growth medium at 37°C in a humidified incubator with 5% CO2.[10]
-
Cell Seeding : Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.[10][12]
-
PROTAC Preparation : Prepare a high-concentration stock solution of the this compound based PROTAC in dimethyl sulfoxide (DMSO).[10] Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).[12]
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC dose.[10][13]
-
Incubation : Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours).[14]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14] Add an appropriate volume (e.g., 100-200 µL) of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[5][13]
-
Lysate Collection : Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Clarification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5][15]
Protocol 3: Western Blot for PROTAC-Induced Degradation
-
Sample Preparation : Normalize the protein concentration of all samples with lysis buffer.[7] Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12][15]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11][15]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[14][15] Simultaneously, probe a separate membrane or the same membrane (if stripped and re-probed) with an antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation : Wash the membrane three times with TBST.[14] Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14][15]
-
Detection : Wash the membrane again three times with TBST.[14] Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system.[7][12]
Protocol 4: Data Analysis and DC50/Dmax Determination
-
Densitometry : Quantify the band intensities for the target protein and the loading control in each lane using image analysis software (e.g., ImageJ).[10][14]
-
Normalization : Normalize the target protein band intensity to its corresponding loading control band intensity to correct for loading differences.[14]
-
Calculate Percent Degradation : Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage of remaining protein.[10]
-
Dose-Response Curve : Plot the percentage of remaining protein (or percentage of degradation) against the logarithm of the PROTAC concentration.[11]
-
Curve Fitting : Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve.[11] The equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
-
Determine DC50 and Dmax : From the fitted curve, determine the DC50 value (the concentration, X, at which the response, Y, is halfway between the top and bottom plateaus) and the Dmax (the maximum percentage of degradation, which is typically calculated as 100% - the bottom plateau of the remaining protein curve).[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-5-Piperazine Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its derivatives are widely used as ligands for the E3 ligase Cereblon (CRBN). This document provides detailed application notes and protocols for conducting in vitro ubiquitination assays to characterize PROTACs constructed with a Thalidomide-5-piperazine moiety.
The piperazine ring in the linker often imparts a degree of rigidity, which can be advantageous for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1] The in vitro ubiquitination assay is a crucial biochemical experiment to confirm the PROTAC's mechanism of action by directly measuring its ability to induce the ubiquitination of the target protein in a reconstituted system.[2]
Mechanism of Action: PROTAC-Mediated Ubiquitination
A PROTAC containing a this compound moiety functions by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex. The thalidomide part of the PROTAC binds to CRBN, while the other end of the molecule binds to the protein of interest. This brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][5]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for a BRD4-targeting PROTAC utilizing a piperazine-containing linker and a pomalidomide-derived CRBN ligand.
| Compound ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | 50 | >95 |
| PROTAC-2 | 15 | 8 | >95 |
| PROTAC-3 | 18 | 25 | >95 |
| PROTAC-4 | 21 | 150 | 85 |
| Data is representative and sourced from a study on BRD4-targeting PROTACs with piperazine-containing linkers. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.[1] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly measures the ability of a this compound based PROTAC to mediate the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Enzymes and Proteins:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRBN/DDB1 E3 ligase complex
-
Recombinant human ubiquitin
-
Purified recombinant protein of interest (POI)
-
-
Reagents:
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 20 mM DTT)
-
Deionized water (ddH2O)
-
2X SDS-PAGE loading buffer
-
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Thermomixer or water bath
-
SDS-PAGE and Western blot apparatus
-
Imaging system for chemiluminescence detection
-
Protocol:
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Master Mix: To ensure consistency, prepare a master mix containing the common reagents (Ubiquitination Buffer, ATP, Ubiquitin, E1, and E2 enzymes) for all reactions.
-
Reaction Assembly: On ice, assemble the reactions in microcentrifuge tubes according to the table below. It is recommended to add the E3 ligase, POI, and PROTAC last.
| Component | Stock Concentration | Final Concentration | Volume (for 25 µL reaction) |
| 10X Ubiquitination Buffer | 10X | 1X | 2.5 µL |
| ATP | 100 mM | 5 mM | 1.25 µL |
| Ubiquitin | 10 mg/mL | 100 µM | Variable |
| E1 Enzyme (UBE1) | 10 µM | 100 nM | 0.25 µL |
| E2 Enzyme (UBE2D2) | 50 µM | 500 nM | 0.25 µL |
| CRBN/DDB1 Complex | 10 µM | 200 nM | 0.5 µL |
| Protein of Interest (POI) | 20 µM | 400 nM | 0.5 µL |
| This compound PROTAC | 1 mM | 1 µM (or desired) | 0.025 µL (or serial dilution) |
| ddH2O | N/A | N/A | To final volume of 25 µL |
-
Controls: Prepare the following negative controls:
-
No PROTAC: Replace the PROTAC with an equivalent volume of DMSO.
-
No E3 Ligase: Replace the CRBN/DDB1 complex with ubiquitination buffer.
-
No ATP: Replace the ATP solution with ddH2O.
-
-
Initiate Reaction: Start the reaction by transferring the tubes to a thermomixer or water bath set at 37°C.
-
Incubation: Incubate the reactions for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume (25 µL) of 2X SDS-PAGE loading buffer and boiling the samples at 95°C for 5-10 minutes.
-
Analysis:
-
Analyze the samples by SDS-PAGE followed by Western blotting.
-
Use a primary antibody specific to the POI to detect the unmodified protein and higher molecular weight ubiquitinated species, which will appear as a ladder or smear.
-
A successful reaction will show a PROTAC-dependent increase in the intensity of the high molecular weight bands corresponding to the ubiquitinated POI.
-
Caption: Step-by-step experimental workflow for in vitro ubiquitination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme(s) or protein | Test the activity of individual components. Use freshly prepared reagents. |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and component concentrations. | |
| Weak ubiquitination signal | Insufficient incubation time or enzyme concentration | Increase incubation time or perform a time-course experiment. Increase enzyme or substrate concentration. |
| High background in "No PROTAC" lane | Autoubiquitination of the E3 ligase | This can be normal. Compare the signal intensity to the PROTAC-containing lanes.[4] |
| Contaminating E3 ligase activity in components | Ensure high purity of all recombinant proteins. | |
| Smeary bands | High enzyme activity or protein degradation | Reduce incubation time or enzyme concentrations. Add protease inhibitors. |
References
Application Notes and Protocols for Evaluating the Efficacy of Thalidomide-5-Piperazine PROTACs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5] Thalidomide-5-piperazine PROTACs utilize a derivative of thalidomide, an immunomodulatory drug (IMiD), to engage Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[4][6][7] The piperazine component often forms part of the linker structure, which is then conjugated to a specific POI ligand.[4][5][6]
By inducing proximity between the POI and CRBN, these PROTACs trigger the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][8][9] This event-driven, catalytic mechanism allows for the elimination of proteins, including those previously considered "undruggable," offering a powerful alternative to traditional small-molecule inhibition.[1]
These application notes provide a comprehensive guide to the preclinical evaluation of this compound PROTACs in animal models, with a focus on xenograft studies. Detailed protocols for key in vivo experiments are provided, along with representative data for assessing PROTAC efficacy.
Mechanism of Action: Signaling Pathway
The fundamental mechanism of a thalidomide-based PROTAC involves the formation of a key ternary complex that brings the target protein and the E3 ligase into close proximity.[4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation.[4]
Caption: PROTAC-mediated protein degradation pathway.
Preclinical Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of PROTAC efficacy and safety. Due to the species-specific activity of some CRBN ligands, careful consideration of the model system is required.[10]
-
Human Tumor Xenograft Models: These are the most common models for efficacy studies. They involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., nude, SCID, or NSG mice). These models allow for the assessment of a PROTAC's in vivo antitumor activity, pharmacodynamics, and general tolerability in a setting that mimics human tumor growth.[11]
-
Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, often better recapitulate the heterogeneity and microenvironment of human cancers.[12] They are valuable for assessing efficacy in a more clinically relevant context.
-
Humanized CRBN (hCRBN) Mouse Models: Given the differences in thalidomide binding between human and murine CRBN, knock-in mouse models that express human CRBN are highly valuable.[7][10] These models are particularly important for accurately assessing the efficacy and potential IMiD-related toxicities of CRBN-based PROTACs.[7][10]
Quantitative Data on PROTAC Efficacy
The efficacy of CRBN-based PROTACs is quantified by their half-maximal degradation concentration (DC₅₀), the maximal level of degradation (Dₘₐₓ), and their effect on cell viability (IC₅₀).[1] In vivo efficacy is typically measured by tumor growth inhibition (TGI).
Table 1: In Vitro Efficacy of Representative CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
|---|---|---|---|---|---|
| dBET1 | BRD4 | 22Rv1 (Prostate Cancer) | 1.8 | >98 | 3.6 |
| ARD-69 | AR | VCaP (Prostate Cancer) | 1 | ~95 | 29 |
| PROTAC 29 | BTK | MOLM-14 (AML) | <10 | >90 | Not Reported |
| AP-1 | ALK | KARPAS-299 (Anaplastic Large Cell Lymphoma) | 0.5 | >95 | 3 |
Note: Data is compiled from different studies and experimental conditions may vary.[12][13]
Table 2: Example In Vivo Efficacy Data for a CRBN-Based PROTAC
| PROTAC | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Target Degradation in Tumor (%) |
|---|---|---|---|---|
| BTK PROTAC | MCL PDX Mouse Model | 50 mg/kg, once daily (QD), intraperitoneal (i.p.) | Significant tumor regression | >80% |
| ALK PROTAC (AP-1) | ALK+ Xenograft Model | Not Specified | Superior to ALK inhibitors | Potent and selective degradation |
Note: This table presents a summary of reported outcomes. Specific TGI values can vary significantly based on the model and experimental design.[12][13]
Experimental Protocols
A systematic in vivo evaluation of a novel CRBN-based PROTAC involves a series of experiments to determine its efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and safety profile.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of a PROTAC in a xenograft mouse model.[11]
Caption: Experimental workflow for in vivo PROTAC efficacy studies.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound PROTAC in a subcutaneous human cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG, 6-8 weeks old).
-
Human cancer cell line of interest (e.g., 22Rv1 for prostate cancer, KARPAS-299 for lymphoma).
-
Cell culture medium (e.g., RPMI-1640), FBS, antibiotics.
-
Matrigel (optional, can improve tumor take-rate).
-
Test PROTAC and vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80).
-
Dosing equipment (oral gavage needles or syringes for i.p. injection).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture at a concentration of 5-10 x 10⁷ cells/mL. Maintain cells on ice.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Record the initial body weight of each mouse.
-
Drug Administration: Administer the PROTAC at the predetermined dose and schedule (e.g., 50 mg/kg, daily, by oral gavage). The control group receives the vehicle only.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Plot mean tumor volume ± SEM for each group over time.
-
Plot mean body weight change over time to assess toxicity.
-
At the end of the study, excise tumors, weigh them, and prepare them for pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic (PD) Analysis in Tumor Tissue
Objective: To quantify the degradation of the target protein in tumor tissue following PROTAC administration.
Materials:
-
Tumor-bearing mice from the efficacy study or a satellite PD study group.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Tissue homogenizer.
-
BCA protein assay kit.
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary and secondary antibodies).[8]
Procedure:
-
Tissue Collection: At specified time points after the final dose (e.g., 2, 8, 24, 48 hours), euthanize mice and immediately excise tumors.
-
Sample Preparation: Snap-freeze tumors in liquid nitrogen or process immediately.
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each tumor lysate using a BCA assay.[8]
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blot analysis as per standard protocols.[8]
-
Probe membranes with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.[4]
-
Calculate the percentage of remaining target protein relative to the vehicle-treated control group to determine the extent of in vivo degradation.
-
Safety and Toxicity Assessment
Preclinical evaluation must include a thorough assessment of potential toxicities. While PROTACs are designed for specificity, off-target effects or on-target toxicities in normal tissues can occur.[14]
Key Assessments:
-
Clinical Observations: Daily monitoring for any signs of adverse health effects (e.g., lethargy, rough coat, abnormal posture).
-
Body Weight: A significant body weight loss (>15-20%) is a common indicator of toxicity.[11]
-
Hematology: Complete blood counts (CBCs) should be performed to assess for hematologic toxicities, a known side effect of some IMiDs.[15]
-
Serum Chemistry: Analysis of blood samples can reveal potential liver or kidney toxicities.[15]
-
Histopathology: At the end of the study, major organs (liver, spleen, kidney, heart, lung, bone marrow) should be collected, fixed in formalin, and examined by a pathologist for any treatment-related changes.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kisacoresearch.com [kisacoresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Safety and pharmacokinetics of thalidomide in tumor-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Based Targeted Degradation Assays Using Thalidomide-5-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[1][2]
A prominent TPD strategy involves Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules.[2] PROTACs consist of two ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]
Thalidomide and its analogs are well-characterized ligands for the Cereblon (CRBN) E3 ligase substrate receptor.[5][6] Thalidomide-5-piperazine is a derivative used as a building block for synthesizing PROTACs, serving as the CRBN-recruiting moiety.[3][7]
Lentiviral-based assays provide a robust and stable platform for studying these degraders. By using lentivirus, researchers can generate cell lines that stably express a POI, often fused with a tag for easier detection, enabling consistent and reproducible degradation experiments.[8] These application notes provide a detailed overview and protocols for utilizing lentiviral systems to evaluate the efficacy of PROTACs constructed with this compound.
Principle of CRBN-Mediated Targeted Protein Degradation
The fundamental mechanism involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase. The this compound component of the PROTAC binds to CRBN, while the other ligand binds to the POI.[3] This induced proximity allows the E3 ligase complex (CRL4^CRBN^) to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[4][9]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation as an Antiviral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Thalidomide-5-piperazine in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-5-piperazine is a key chemical entity in modern oncology research, primarily serving as a foundational component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule leverages the well-established mechanism of thalidomide and its analogs, which hijack the cell's own protein disposal system to eliminate cancer-promoting proteins. This document provides detailed application notes, experimental protocols, and visualizations of the underlying biological pathways to guide researchers in utilizing this compound for the development of novel cancer therapeutics.
Introduction and Mechanism of Action
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The binding of an IMiD to CRBN allosterically modifies the substrate-binding pocket, enabling the recognition of "neosubstrates" that are not typically targeted by this E3 ligase.
In the context of oncology, the most critical neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These proteins are essential for the survival and proliferation of multiple myeloma cells.[1] Upon recruitment to the CRBN E3 ligase complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[1] The degradation of these transcription factors leads to downstream effects, including the inhibition of Interleukin-2 (IL-2) suppression and reduced expression of interferon regulatory factor 4 (IRF4), ultimately resulting in anti-proliferative and immunomodulatory effects against cancer cells.[1]
This compound is a derivative that incorporates the core phthalimide structure necessary for CRBN binding, with a piperazine linker. This linker provides a convenient chemical handle for conjugation to a ligand that targets a specific Protein of Interest (POI), thereby forming a PROTAC.[3][4] This bifunctional molecule can then simultaneously bind to both the POI and CRBN, inducing the degradation of the POI.[3]
Key Applications in Oncology Research
The primary application of this compound is as a building block for creating PROTACs. This technology offers a powerful strategy to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[3]
-
Targeted Protein Degradation: By linking this compound to a ligand for a cancer-driving protein (e.g., a kinase, a transcription factor, or a scaffolding protein), researchers can create a PROTAC that specifically eliminates that protein from the cell.
-
Overcoming Drug Resistance: PROTACs can be effective against drug-resistant cancers where resistance is mediated by mutations in the target protein that prevent inhibitor binding but do not disrupt the protein's overall structure.
-
Immunomodulation: The inherent immunomodulatory properties of the thalidomide core can be harnessed in the resulting PROTAC, potentially leading to a dual mechanism of action: direct anti-cancer activity through protein degradation and enhancement of the anti-tumor immune response.[5][6]
-
Anti-Angiogenesis: Thalidomide is known to possess anti-angiogenic properties, partly through the inhibition of vascular endothelial growth factor (VEGF).[5][7] PROTACs built with a thalidomide-based E3 ligase ligand may retain some of these anti-angiogenic effects.
Quantitative Data: In Vitro Anti-Proliferative Activity of Thalidomide Analogs
While specific IC50 values for this compound itself are not the typical metric of its function (as it is an intermediate), the anti-proliferative activity of novel thalidomide analogs highlights the potential of this chemical class. The following table summarizes the half-maximal inhibitory concentration (IC50) of a promising phthalazine-based thalidomide analog (Compound 24b) compared to thalidomide against various cancer cell lines.[7][8]
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 |
| MCF-7 | Breast Cancer | 14.58 | |
| PC3 | Prostate Cancer | 16.87 | |
| Compound 24b | HepG-2 | Hepatocellular Carcinoma | 2.51 |
| MCF-7 | Breast Cancer | 5.80 | |
| PC3 | Prostate Cancer | 4.11 |
Data sourced from studies on novel thalidomide analogs to demonstrate the potency of the core structure.[7][8]
Experimental Protocols
Synthesis of a this compound-based Intermediate
This protocol describes the synthesis of a common intermediate, Thalidomide-piperazine-Boc, which can be deprotected and linked to a target ligand. The synthesis is typically achieved via a Buchwald-Hartwig amination reaction.[4]
Materials:
-
5-bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate (Cs₂CO₃)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Anhydrous toluene
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).
-
Purge the flask with an inert gas, such as argon or nitrogen.
-
Add anhydrous toluene to the flask.
-
Add Pd₂(dba)₃ (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Thalidomide-piperazine-Boc.
In Vitro Anti-Proliferative MTT Assay
This protocol is used to assess the effect of thalidomide analogs or PROTACs on the proliferation of cancer cells.[9]
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Visualizations of Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, formed using a this compound linker, induces the degradation of a target Protein of Interest (POI).
References
- 1. How Thalidomide Works Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide–A Notorious Sedative to a Wonder Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Transcription Factor Degradation Using Thalidomide-5-Piperazine-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes the limitations of traditional inhibitors by inducing the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to degrade specific proteins of interest, including historically "undruggable" targets like transcription factors.
This document provides detailed application notes and protocols for the use of PROTACs incorporating a thalidomide-5-piperazine moiety. This chemical entity serves as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. When linked to a ligand for a target transcription factor, the resulting PROTAC can induce its ubiquitination and subsequent degradation.
Mechanism of Action
This compound-based PROTACs function by inducing proximity between the target transcription factor and the CRBN E3 ubiquitin ligase. The thalidomide component of the PROTAC binds to CRBN, while the other end of the molecule binds to the target transcription factor. This formation of a ternary complex allows the E3 ligase to transfer ubiquitin molecules to the transcription factor, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can induce the degradation of another target protein, acting in a catalytic manner.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a this compound-based PROTAC is determined by its ability to induce the degradation of the target transcription factor. Key parameters for evaluation are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Below are representative data for PROTACs targeting the transcription factors BRD4 and BCL6.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | < 1 | > 90 | [Winter et al., 2015][1] |
| ARV-825 | BRD4 | RS4;11 | 0.9 | > 95 | [Lu et al., 2015][1] |
| BCL6-PROTAC-1 | BCL6 | OCI-Ly1 | ~100 | > 80 | [2] |
Experimental Protocols
A series of experiments are required to validate the activity and mechanism of a novel this compound-based PROTAC.
References
Application Notes and Protocols for Thalidomide-5-Piperazine Based PROTACs in Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide and its derivatives are widely utilized as ligands for the E3 ligase Cereblon (CRBN). "Thalidomide-5-piperazine" serves as a key chemical scaffold in the synthesis of PROTACs. It incorporates the CRBN-binding moiety (thalidomide) and a versatile piperazine linker. This piperazine unit provides a convenient attachment point for a "warhead"—a ligand designed to bind to a specific protein of interest, such as a kinase, that is targeted for degradation.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound based PROTACs for inducing the degradation of kinases, including detailed experimental protocols and data presentation for the development of novel protein degraders.
Mechanism of Action: PROTAC-Mediated Kinase Degradation
PROTACs synthesized using a this compound scaffold function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process can be summarized in the following key steps:
-
Ternary Complex Formation : The PROTAC molecule, consisting of a kinase-targeting ligand, a linker, and the thalidomide E3 ligase ligand, facilitates the formation of a ternary complex between the target kinase and the CRBN E3 ubiquitin ligase.[4][5]
-
Ubiquitination : Within this proximity, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinase.
-
Proteasomal Degradation : The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another cycle of degradation.[4] The catalytic nature of this process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Signaling Pathway Diagram
Caption: Mechanism of action for a thalidomide-based PROTAC targeting a kinase.
Data Presentation
The efficacy of a kinase-degrading PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein, leading to a functional cellular outcome. Key quantitative parameters include:
-
DC₅₀ : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achievable with the PROTAC.
-
IC₅₀ : The concentration of the PROTAC that inhibits a biological function (e.g., cell proliferation) by 50%.
The following tables provide representative quantitative data for thalidomide-based PROTACs targeting various kinases.
Table 1: Degradation Potency of EGFR-Targeting PROTACs
| Compound ID | Target Kinase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 14 | EGFRDel19 | HCC827 | 0.26 | >90 | [4] |
| Compound 14 | EGFRL858R | PC-9 | 20.57 | >90 | [4] |
| MS39 | EGFRDel19 | HCC-827 | 5.0 | >95 | [6] |
| MS39 | EGFRL858R | H3255 | 3.3 | >95 | [6] |
| MS154 | EGFRDel19 | HCC-827 | 11 | >95 | [6] |
| MS154 | EGFRL858R | H3255 | 25 | >95 | [6] |
Table 2: Degradation Potency of BTK-Targeting PROTACs
| Compound ID | Target Kinase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PS-RC-1 | IKZF3 (off-target) | Mino | 44 | >90 | [7] |
| PS-RC-1 | IKZF1 (off-target) | Mino | 802 | >80 | [7] |
Table 3: Functional Activity of Kinase-Targeting PROTACs
| Compound ID | Target Kinase | Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| Compound 14 | EGFRDel19 | HCC827 | 4.91 | Cell Viability (96h) | [4] |
| PS-RC-1 | BTK | Mino | 9.0 | Cell Viability | [7] |
Experimental Protocols
A comprehensive evaluation of a PROTAC's efficacy and mechanism of action requires a suite of cell-based assays. The following protocols are fundamental for characterizing PROTACs synthesized with a this compound linker.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol provides a general framework for the synthesis of a PROTAC by conjugating a kinase inhibitor (warhead) with a carboxylic acid group to a thalidomide-piperazine linker.
Materials:
-
Thalidomide-piperazine derivative
-
Kinase inhibitor with a carboxylic acid linker attachment point
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Activation of Kinase Inhibitor : Dissolve the kinase inhibitor (1.0 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.2 equivalents) and an organic base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction : In a separate vial, dissolve the thalidomide-piperazine derivative (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated kinase inhibitor mixture.
-
Reaction Monitoring : Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification : Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blot Analysis of Target Kinase Degradation
This is the most common method to quantify the reduction in target kinase levels and determine the DC₅₀ and Dₘₐₓ.
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized PROTAC and vehicle control (DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting : Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis : Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plotting degradation percentage against PROTAC concentration allows for the determination of DC₅₀ and Dₘₐₓ.
Protocol 3: Cell Viability Assay
These assays determine the functional consequence of degrading the target kinase, particularly if the kinase is involved in cell survival or proliferation.
Materials:
-
Cancer cell line expressing the target kinase
-
Synthesized PROTAC and vehicle control (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.
-
Incubation : Incubate the cells for an extended period (e.g., 72 or 96 hours).
-
Assay : Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis : Measure the signal using a plate reader. The results can be used to calculate an IC₅₀ value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and evaluation of a kinase-degrading PROTAC.
Conclusion
This compound is a valuable and versatile chemical building block for the synthesis of CRBN-recruiting PROTACs for the targeted degradation of kinases. Its pre-functionalized nature streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel protein degraders. The protocols and data presented in this document provide a comprehensive guide for the successful application of this scaffold in targeted protein degradation research and drug development. By understanding the core mechanism of action and employing robust experimental methodologies, researchers can effectively design and characterize novel kinase-degrading PROTACs as potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Uncovering Resistance Mechanisms to Thalidomide-5-piperazine PROTACs using Genome-Wide CRISPR Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that hijacks the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1] PROTACs that utilize a thalidomide-based E3 ligase ligand, such as those synthesized from Thalidomide-5-piperazine, recruit the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for destruction.[2] This event-driven pharmacology offers advantages over traditional inhibitors, including the potential to target "undruggable" proteins.[1] However, as with any targeted therapy, the emergence of drug resistance is a significant clinical challenge.[3][4]
Genome-wide CRISPR-Cas9 knockout screens are a powerful and unbiased tool for systematically identifying the genetic drivers of drug resistance.[5][6] By creating a diverse library of gene knockouts, researchers can pinpoint which genetic perturbations allow cancer cells to survive treatment with a specific PROTAC.[7] This application note provides a detailed framework and experimental protocols for employing CRISPR screening to identify and validate genes that confer resistance to this compound PROTACs.
Core Mechanism of Action: CRBN-based PROTACs
A PROTAC synthesized with a this compound moiety functions as a molecular bridge. One end of the PROTAC binds to the target Protein of Interest (POI), while the thalidomide end recruits Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[2][8] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the POI.[9] The ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to act catalytically.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Thalidomide-5-piperazine PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] Thalidomide-5-piperazine based PROTACs employ a derivative of thalidomide to engage Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][4] Upon binding, the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[5][6]
Flow cytometry is a powerful and indispensable tool for characterizing the cellular effects of PROTACs.[1][7] It enables the high-throughput, quantitative analysis of individual cells, providing crucial insights into the mechanism of action of these compounds. Key cellular events that can be monitored by flow cytometry in response to PROTAC treatment include target protein degradation, induction of apoptosis, and alterations in the cell cycle.[1][8]
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound PROTACs, focusing on the assessment of apoptosis and cell cycle progression, which are common downstream effects of degrading key cellular proteins.
Mechanism of Action and Signaling Pathway
This compound PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[6] The degradation of key regulatory proteins can trigger downstream signaling pathways, often leading to cell cycle arrest or apoptosis.[9]
Caption: Mechanism of this compound PROTAC-induced protein degradation.
Quantitative Data Summary
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The functional consequences, such as cytotoxicity or apoptosis induction, are often quantified by the half-maximal inhibitory concentration (IC50). The following tables present representative data for thalidomide-based PROTACs.
Table 1: Representative Protein Degradation Potency and Efficacy
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|---|---|---|---|---|
| BRD4 | HeLa | 25 | >90 | 24 |
| RIPK1 | Jurkat | 50 | ~85 | 48 |
| EGFR | A549 | 15 | >95 | 18 |
| MDM2 | MCF7 | 30 | ~90 | 36 |
Table 2: Representative Functional Assay Data
| PROTAC Target | Cell Line | Assay | IC50 (nM) | Treatment Time (h) |
|---|---|---|---|---|
| BRD4 | HeLa | Apoptosis (Annexin V) | 75 | 48 |
| RIPK1 | Jurkat | Cell Viability (MTT) | 120 | 72 |
| EGFR | A549 | Cell Cycle Arrest (PI) | 45 | 24 |
| MDM2 | MCF7 | Apoptosis (Caspase-3) | 90 | 48 |
Experimental Protocols
A systematic workflow is crucial for evaluating the cellular effects of this compound PROTACs. This typically involves cell culture, treatment with the PROTAC, staining with specific fluorescent dyes, and subsequent analysis by flow cytometry.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a this compound PROTAC.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (e.g., FITC), is used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[3]
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the this compound PROTAC in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the PROTAC dilutions and the vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Suspension cells: Directly collect the cells into a flow cytometry tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS and centrifuge again. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after adding PI.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[10]
-
Use a 488 nm excitation laser. Detect FITC emission at ~530 nm and PI emission at >670 nm.
-
Collect at least 10,000-20,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of a this compound PROTAC on cell cycle distribution.
Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye that can be used to determine the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 and transfer to a flow cytometry tube.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the pellet in the residual PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol.[9]
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect at least 10,000-20,000 single-cell events.
-
Gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Analyze the PI fluorescence on a histogram plot to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation and Interpretation
The data obtained from flow cytometry should be analyzed using appropriate software (e.g., FlowJo, CytExpert).[11][12] For apoptosis analysis, a quadrant plot of Annexin V vs. PI fluorescence will distinguish between viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle analysis, a histogram of PI fluorescence intensity will reveal the distribution of cells in the G0/G1, S, and G2/M phases. The results should be presented in tables and graphs, illustrating the dose-dependent and time-dependent effects of the this compound PROTAC on the cell populations.
Conclusion
Flow cytometry is a critical technique for the preclinical evaluation of this compound PROTACs. The protocols outlined in these application notes provide a robust framework for assessing the functional consequences of PROTAC-mediated protein degradation, specifically focusing on apoptosis and cell cycle progression. These analyses are essential for understanding the mechanism of action and determining the therapeutic potential of novel PROTAC drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Flow Cytometry Data Analysis | Proteintech Group [ptglab.com]
- 12. A cyclic peptide-based PROTAC induces intracellular degradation of palmitoyltransferase and potently decreases PD-L1 expression in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Thalidomide-5-Piperazine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with thalidomide-5-piperazine conjugates.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound conjugates poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of these conjugates often stems from the physicochemical properties of the parent molecule, thalidomide, which is inherently poorly soluble in water.[1] While the incorporation of a piperazine moiety is intended to enhance hydrophilicity, the overall molecule can still possess significant nonpolar characteristics, leading to low solubility in aqueous buffers. High molecular weight and the potential for strong intermolecular interactions can further contribute to this issue.[1]
Q2: What is the first and most critical step when encountering a solubility issue with my conjugate?
A2: The initial and most crucial step is to prepare a stable, concentrated stock solution in a suitable organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective starting point for many poorly soluble compounds.[2][3] From this stock solution, you can perform serial dilutions into your desired aqueous experimental buffers. This "solvent exchange" method is a fundamental technique. If the conjugate precipitates upon dilution, you will need to explore the use of co-solvents or other formulation strategies.[1]
Q3: What are the primary strategies for improving the solubility of a pre-synthesized this compound conjugate?
A3: For an existing conjugate, solubility enhancement focuses on formulation adjustments rather than chemical modification. These strategies can be categorized as follows:
-
Simple Formulation Adjustments: Utilizing co-solvents, adjusting the pH of the solution, and adding surfactants.[1]
-
Advanced Formulation Technologies: Creating amorphous solid dispersions, using cyclodextrin complexes, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.
Q4: How does pH affect the solubility of my this compound conjugate?
A4: The piperazine group in your conjugate is basic and can be protonated at a lower pH. This protonation can increase the aqueous solubility of the conjugate.[1] Therefore, preparing a series of buffers with varying pH values around the pKa of the piperazine moiety can help identify the optimal pH for maximum solubility.[1]
Q5: Can I use heat or sonication to help dissolve my conjugate?
A5: Yes, gentle heating and sonication can be effective methods to aid dissolution. Gentle warming can increase the rate of dissolution, but it is crucial to monitor the temperature closely to avoid potential degradation of the compound. Sonication can help break down solid aggregates and enhance the dissolution process.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound powder does not dissolve in aqueous buffer. | The conjugate has low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. Then, dilute the stock solution into the aqueous buffer. |
| Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. | The concentration of the organic co-solvent in the final solution is too low to maintain solubility. | 1. Increase the percentage of the co-solvent (e.g., DMSO) in the final aqueous solution. 2. Prepare a more concentrated stock solution and add a smaller volume to the aqueous buffer. 3. Slowly add the stock solution to the vigorously stirring aqueous buffer. |
| The solution is cloudy or forms a suspension. | Incomplete dissolution or the presence of insoluble impurities. | 1. Filter the solution through a 0.22 µm syringe filter to remove particulates. 2. Re-evaluate the purity of the conjugate. |
| Experimental results are inconsistent or show diminished activity over time. | The conjugate may be degrading in the aqueous solution. | 1. Prepare fresh solutions immediately before each experiment. 2. If short-term storage is necessary, store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. |
| Difficulty dissolving the solid compound even in organic solvents. | The compound may exist in a stable crystalline form with high lattice energy. | 1. Use a combination of vortexing and sonication. 2. Gentle heating can be applied, but monitor for any signs of degradation. |
Data Presentation: Solubility of Thalidomide and its Analogs
Table 1: Solubility of Thalidomide in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very low solubility | [2] |
| DMSO | Soluble | [2][3] |
| DMF | Very soluble | [2] |
| THF | Soluble | [2] |
| Acetone | Sparingly soluble | [2] |
| Ethanol | Sparingly soluble (may require heating) | [2] |
| Methanol | Sparingly soluble | [2] |
| Diethyl Ether | Practically insoluble | [2] |
| Hexane | Insoluble | [2] |
Table 2: Aqueous and Octanol Solubility of Thalidomide and its N-Alkyl Analogs at 32°C
| Compound | Aqueous (pH 6.4) Solubility (µg/mL) | Octanol Solubility (mg/mL) | Reference |
| Thalidomide | 52.0 | 0.52 | [4] |
| N-methyl thalidomide | 370.4 | 2.64 | [4] |
| N-propyl thalidomide | 59.4 | 6.21 | [4] |
| N-pentyl thalidomide | 9.0 | 20.19 | [4] |
Table 3: Solubility of a Thalidomide-Piperazine-Piperidine Hydrochloride Conjugate
| Solvent | Solubility | Conditions | Reference |
| H₂O | 33.33 mg/mL (72.15 mM) | Requires sonication | [5] |
| DMSO | 3.6 mg/mL (7.79 mM) | Requires sonication, warming, and heating to 60°C | [5] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock solution.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the conjugate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Buffer Addition: Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, the concentration in the supernatant can be measured by UV-Vis spectroscopy after centrifugation.
Protocol 2: Thermodynamic Solubility Assay
This assay determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Solid this compound conjugate
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of the solid conjugate to a vial containing the aqueous buffer.
-
Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that equilibrium is reached.
-
Separation: Centrifuge the sample at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a validated HPLC-UV or LC-MS/MS method. This concentration represents the thermodynamic solubility.
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based conjugate.
Caption: Troubleshooting workflow for poor conjugate solubility.
References
Technical Support Center: Overcoming the Hook Effect with Thalidomide-5-piperazine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thalidomide-5-piperazine PROTACs. Our focus is to help you understand and overcome the hook effect, a common phenomenon in PROTAC-mediated protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration. The effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PRO
Technical Support Center: Thalidomide-5-Piperazine Based Degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalidomide-5-piperazine based degraders. The focus is on identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic potential of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide moiety, which recruits the E3 ligase Cereblon (CRBN).[1] This recruitment can lead to the unintended degradation of endogenous proteins known as "neosubstrates."[1][2] The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][2] Degradation of these proteins can result in unintended biological consequences, including immunomodulatory effects and potential developmental toxicities.[1] Other known neosubstrates include Casein Kinase 1α (CK1α) and a broader class of zinc finger proteins (ZFPs).[2]
Q2: How does the piperazine linker influence the off-target profile?
A2: The linker, including components like piperazine, plays a critical role in modulating the selectivity and off-target effects of a PROTAC.[3] The length, rigidity, and attachment point of the linker can influence the conformation of the ternary complex formed between the target protein, the PROTAC, and CRBN.[2][3] An optimized linker can favor the formation of a productive ternary complex with the intended target while disfavoring interactions with neosubstrates.[2] The piperazine ring itself provides a rigid and stable connection point, which can affect the spatial orientation of the PROTAC and, consequently, its degradation profile.[4]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in the degradation of the intended target.[1][5] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][5] These binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially increasing off-target effects.[1][6]
Q4: How can I rationally design thalidomide-based degraders to minimize off-target effects?
A4: Several strategies can be employed to reduce off-target effects:
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the thalidomide scaffold, particularly at the C5 position of the phthalimide ring, can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[1][7]
-
Optimize the Linker: The composition, length, and attachment point of the linker can be modified to improve selectivity for the target protein.[2]
-
Change the E3 Ligase: If off-target effects related to CRBN are persistent, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, can be an effective strategy as they have different sets of endogenous substrates.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound based degraders.
Problem 1: My global proteomics data reveals the degradation of several unexpected proteins in addition to my target.
-
Possible Cause: These unexpected degraded proteins are likely off-target effects, potentially neosubstrates of the thalidomide-CRBN complex or proteins degraded due to promiscuous binding of your target ligand.[2]
-
Troubleshooting Steps:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, ZFPs).[2]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the off-target proteins at various PROTAC concentrations and time points. This can help distinguish direct from indirect effects.[2]
-
Synthesize a negative control PROTAC: Create an inactive version of your PROTAC, for example, by using an epimer of the thalidomide ligand that does not bind to CRBN.[1] If the off-target degradation persists, it is likely mediated by the target-binding ligand.
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[2][10]
-
Re-design the PROTAC: If off-target degradation is significant, consider redesigning the PROTAC by modifying the thalidomide moiety or changing the linker attachment point.[2]
-
Problem 2: My PROTAC shows potent degradation of my target protein but also significant cellular toxicity.
-
Possible Cause: The observed toxicity could be due to on-target toxicity (the degradation of the target protein is inherently toxic to the cells) or off-target toxicity (degradation of essential off-target proteins).[2][5]
-
Troubleshooting Steps:
-
Evaluate the function of degraded off-targets: Research the biological roles of the off-target proteins identified in your proteomics experiments. Degradation of proteins involved in essential cellular processes is a likely cause of toxicity.[2]
-
Use a non-degrading control: Synthesize an inactive version of your PROTAC that still binds the target but not the E3 ligase. If the toxicity is still observed, it is likely a degradation-independent off-target effect.[1][5]
-
Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to determine the precise cytotoxic concentration of your PROTAC.[5][11]
-
CRISPR knockout of the target protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein. If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[2]
-
Problem 3: I am not observing degradation of my target protein.
-
Possible Cause: Lack of degradation can be due to several factors including poor cell permeability, inefficient ternary complex formation, or low expression of the E3 ligase in your cell line.[8][9]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the physicochemical properties of your PROTAC. Modifications to the linker can improve cell uptake.[8]
-
Confirm Target and E3 Ligase Engagement: Use biophysical assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your PROTAC binds to both the target protein and CRBN in cells.[8]
-
Optimize PROTAC Concentration: Perform a dose-response experiment to ensure you are not in the "hook effect" range where high concentrations can inhibit degradation.[5]
-
Check E3 Ligase Expression: Verify the expression level of CRBN in your chosen cell line using methods like Western blot or qPCR.[9]
-
Data Presentation
Table 1: Hypothetical Degradation Potency and Efficacy of a this compound Based Degrader
This table summarizes typical quantitative data for a hypothetical PROTAC targeting a protein of interest (POI), including its effect on the known off-target IKZF1.
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Off-Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-X | POI | 10 | >90 | IKZF1 | 50 | 85 |
| Negative Control | POI | >10,000 | <10 | IKZF1 | >10,000 | <10 |
-
DC50: Concentration of the PROTAC required to degrade 50% of the protein.
-
Dmax: Maximum percentage of protein degradation achieved.
Table 2: Hypothetical Biophysical Data for Ternary Complex Formation
This table presents example biophysical data for the formation of the ternary complex using a NanoBRET assay.
| Complex | Assay | Signal (mBRET) |
| POI-PROTAC-CRBN | NanoBRET | 800 |
| Off-Target-PROTAC-CRBN | NanoBRET | 250 |
| POI-Negative Control-CRBN | NanoBRET | 50 |
-
A higher mBRET signal indicates more efficient ternary complex formation.
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a this compound based degrader using quantitative mass spectrometry.[10][11]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration (e.g., near the DC50 value) and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[11]
-
Incubate for a duration determined by time-course experiments (e.g., 6-24 hours).[8]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[10]
-
-
Data Analysis:
-
Identify and quantify proteins using specialized software (e.g., MaxQuant).
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[10]
-
-
Orthogonal Validation:
Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
This protocol details a method to confirm the direct binding of the PROTAC to a potential off-target protein within the cellular environment.[10]
-
Cell Treatment:
-
Treat cultured cells with the PROTAC or vehicle control for a specified time.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Lyse the cells by freeze-thaw cycles.
-
-
Heat Treatment:
-
Aliquot the cell lysate and heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
-
Separation:
-
Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[10]
-
-
Western Blot Analysis:
-
Analyze the amount of the soluble protein of interest in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[10]
-
Mandatory Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Off-target degradation of neosubstrates by thalidomide-based PROTACs.
Caption: Troubleshooting workflow for unexpected protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Thalidomide-5-Piperazine Mediated Protein Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-5-piperazine in targeted protein degradation studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of protein degradation mediated by a this compound-based PROTAC?
A1: Proteolysis-targeting chimeras (PROTACs) that incorporate a this compound moiety function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). The thalidomide component of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the other end of the PROTAC binds to the protein of interest (POI). This dual binding forms a ternary complex, bringing the POI in close proximity to the E3 ligase.[1][2] This proximity allows the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][3]
Q2: I am observing a bell-shaped dose-response curve, with decreased degradation at higher PROTAC concentrations. What is causing this "hook effect"?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in protein degradation.[4] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[5] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Q3: What are the essential control experiments I should include in my protein degradation assay?
A3: To ensure the observed protein degradation is specific and mechanism-dependent, the following controls are critical:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should rescue the protein from degradation, confirming the involvement of the proteasome.
-
Inactive Epimer/Analog: A structurally similar but inactive version of your PROTAC that cannot bind to the POI or CRBN helps to confirm that the degradation is not due to non-specific effects.
-
This compound alone: This control helps to assess any effects of the E3 ligase binder on its own.
Q4: How do I quantify the efficiency of my this compound PROTAC?
A4: The efficiency of a PROTAC is typically characterized by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6][7]
-
Dmax: The maximum percentage of protein degradation achieved.[6][7] These values are determined by performing a dose-response experiment and fitting the data to a nonlinear regression curve.
Troubleshooting Guide: Failed Protein Degradation
If you are not observing the expected degradation of your target protein, follow this systematic troubleshooting guide to identify the potential cause.
Problem 1: No or Weak Degradation of the Target Protein
This is a frequent challenge with several potential root causes. A logical, step-by-step investigation is the most effective approach to pinpoint the issue.
Initial Checks & Possible Solutions
| Potential Cause | Recommended Action |
| Suboptimal PROTAC Concentration | The concentration of the degrader is a critical parameter. Too low of a concentration may not effectively induce the formation of the ternary complex, while concentrations that are too high can lead to the "hook effect". Perform a comprehensive dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[8] |
| Incorrect Incubation Time | The kinetics of protein degradation and resynthesis can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time point for observing maximal degradation. Shorter time points may reveal more significant degradation before protein resynthesis occurs.[8] |
| Low CRBN or Target Protein Expression | The levels of both the E3 ligase (CRBN) and the target protein can vary significantly between different cell lines.[9][10] Use Western Blot or qPCR to confirm the expression of both proteins in your chosen cell line. If expression is low, consider using a different cell line known to have higher expression levels. |
| PROTAC Instability or Poor Cell Permeability | PROTACs are large molecules and may have issues with chemical stability or crossing the cell membrane. Assess the stability of your PROTAC in the cell culture media over the course of your experiment. Confirm cellular uptake using methods like LC-MS/MS to measure the intracellular concentration of the PROTAC.[8][11] |
| Inefficient Ternary Complex Formation | Even if the PROTAC binds to both the target protein and CRBN individually, it may not efficiently form a stable and productive ternary complex. Use biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation and assess its stability.[12][13] In-cell target engagement can be measured using assays like NanoBRET™.[12] |
| Non-functional Ubiquitin-Proteasome System (UPS) | The degradation of the target protein is dependent on a functional UPS. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) to ensure the UPS is active in your cell line.[8] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cultured cells expressing the target protein and CRBN
-
This compound PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the results to determine the DC50 and Dmax values.[14]
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound PROTAC
-
Reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the target protein in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle-only control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for the ubiquitination cascade to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody specific to the target protein. A high-molecular-weight smear or laddering pattern above the unmodified target protein band indicates polyubiquitination.[1]
Visualizations
Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for failed protein degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Ternary Complex Formation [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. benchchem.com [benchchem.com]
How to handle racemization of thalidomide analogs during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thalidomide analogs, with a specific focus on managing and preventing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of thalidomide analogs?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate). In the context of thalidomide and its analogs, the chiral center at the 3-position of the glutarimide ring is susceptible to racemization. This is a critical issue because the two enantiomers of thalidomide can have drastically different biological activities. For instance, (R)-thalidomide is primarily associated with sedative effects, while the (S)-enantiomer is linked to the drug's notorious teratogenic effects.[1] Therefore, controlling the stereochemistry during synthesis is paramount for developing safe and effective therapeutic agents.
Q2: What is the underlying chemical mechanism of thalidomide racemization?
A2: The racemization of thalidomide occurs through a process called enolization.[2] The hydrogen atom attached to the chiral carbon (the α-carbon of the glutarimide ring) is acidic due to the presence of the adjacent carbonyl groups. Under physiological or basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to the formation of a racemic mixture of the (R)- and (S)-enantiomers.
Q3: Under what conditions does racemization of thalidomide typically occur?
A3: Racemization of thalidomide is particularly prominent under physiological conditions (e.g., in blood plasma at pH 7.4) and is catalyzed by bases.[2][3] It can also occur during chemical synthesis, especially when basic reagents or high temperatures are employed. The rate of racemization is pH-dependent, with faster rates observed at higher pH values.[4]
Q4: Can I avoid the therapeutic issues of racemization by administering a single, pure enantiomer of thalidomide?
A4: Unfortunately, administering a single pure enantiomer of thalidomide does not circumvent the problem. Due to in vivo racemization, the "safe" (R)-enantiomer can convert to the teratogenic (S)-enantiomer within the body.[1] This rapid interconversion means that even if a patient is given pure (R)-thalidomide, a racemic mixture will eventually be present in their system.
Troubleshooting Guide: Handling Racemization During Synthesis
This guide addresses common issues encountered during the synthesis of thalidomide analogs and provides strategies to minimize or prevent racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of the undesired enantiomer in the final product. | Racemization occurring during a specific reaction step. | - Reaction Condition Optimization: Avoid high temperatures and strongly basic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base and a shorter reaction time. - Protecting Group Strategy: Protect the acidic proton on the glutarimide ring, though this can add complexity to the synthesis. - Use of Configurationally Stable Analogs: Synthesize analogs that are inherently resistant to racemization (see below). |
| Inconsistent enantiomeric excess (ee) between batches. | Variability in reaction conditions (temperature, reaction time, reagent purity). | - Strict Protocol Adherence: Ensure consistent and precise control over all reaction parameters. - Reagent Quality Control: Use high-purity, anhydrous solvents and reagents. - In-process Monitoring: Monitor the enantiomeric purity at intermediate steps using chiral HPLC to identify the source of racemization. |
| Racemization observed during purification. | - Chromatography Conditions: Certain stationary phases or solvent systems (especially basic ones) can induce racemization. - Work-up Procedures: Aqueous basic washes can cause racemization. | - Purification Method Selection: Use neutral or slightly acidic conditions for chromatography. Chiral HPLC or SFC are often preferred for both analysis and purification. - Neutral Work-up: Employ neutral or mildly acidic aqueous washes (e.g., saturated ammonium chloride solution) instead of basic washes. |
Strategies for Synthesizing Configurationally Stable Thalidomide Analogs
To overcome the inherent instability of the chiral center in thalidomide, several strategies have been developed to synthesize analogs with enhanced configurational stability.
Substitution at the Chiral Center
Introducing a substituent, such as a methyl group, at the chiral 3-position of the glutarimide ring can effectively block racemization by removing the acidic proton.
Substitution at the 4-Position of the Glutarimide Ring
Adding a substituent at the position adjacent to the chiral center (the 4-position) can also enhance configurational stability.
Deuteration of the Chiral Proton
Replacing the acidic hydrogen at the chiral center with its heavier isotope, deuterium, significantly slows down the rate of enolization and thus racemization. This is due to the kinetic isotope effect. The half-life of racemization for deuterated (S)-thalidomide is significantly longer than that of non-deuterated (S)-thalidomide at various pH levels.[4]
Quantitative Data on Racemization
The following table summarizes the half-life of racemization for (S)-thalidomide and its deuterated analog at 37°C, demonstrating the stabilizing effect of deuterium.
| Compound | pH | Half-life of Racemization (hours) |
| (S)-Thalidomide | 6.18 | 31.8 |
| (S)-Thalidomide | 7.78 | 29.9 |
| Deuterated (S)-Thalidomide | 6.18 | 156.3 |
| Deuterated (S)-Thalidomide | 7.78 | 59.5 |
Data sourced from[4]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Thalidomide Enantiomers
This protocol provides a general method for the separation and quantification of thalidomide enantiomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., CHIRALPAK® AD-RH, vancomycin-based, or amylose-based columns).
Example Method:
-
Column: CHIRALPAK® AD-RH
-
Mobile Phase: A mixture of acetonitrile, methanol, and a citrate buffer (e.g., 10% acetonitrile, 70% methanol, 20% 0.025 M citrate buffer at pH 3.0).
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For biological samples, protein precipitation followed by extraction may be necessary.
Protocol 2: General Synthesis of Racemic Thalidomide
This protocol outlines a common method for the synthesis of racemic thalidomide.
Materials:
-
L-glutamine
-
Phthalic anhydride
-
Toluene
-
Triethylamine (TEA)
-
Acetic anhydride
Procedure:
-
Grind L-glutamine and phthalic anhydride together.
-
Suspend the resulting powder in toluene.
-
Add triethylamine and acetic anhydride to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) for several hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a saturated sodium bicarbonate solution and diethyl ether.[5]
Visualizations
Caption: Mechanism of thalidomide racemization via a planar enolate intermediate.
Caption: A troubleshooting workflow for addressing racemization issues in synthesis.
References
Avoiding hydrolysis of the glutarimide ring in Thalidomide-5-piperazine
Welcome to the Technical Support Center for Thalidomide-5-piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing the hydrolysis of its glutarimide ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The main stability issue is the hydrolysis of the glutarimide ring within the thalidomide moiety. This reaction is a non-enzymatic process that occurs in aqueous solutions and is the primary degradation pathway.[1][2] The four amide bonds in the thalidomide structure are susceptible to cleavage, which can lead to the formation of various degradation products.[1]
Q2: How does pH affect the stability of the glutarimide ring?
A2: The hydrolysis of the glutarimide ring is highly dependent on pH. The rate of degradation is significantly accelerated in neutral to basic conditions (pH > 6.0).[1][2] Under basic conditions, the hydrolysis is base-catalyzed, leading to a faster breakdown of the molecule.[1] For optimal stability, it is recommended to work in slightly acidic conditions (pH < 6.0).[1]
Q3: What is the influence of temperature on the hydrolysis of this compound?
A3: Temperature plays a crucial role in the rate of hydrolysis. Increased temperatures will accelerate the degradation of the glutarimide ring. Therefore, it is recommended to handle and store solutions at low temperatures whenever possible.
Q4: Can I store aqueous solutions of this compound?
A4: Due to the inherent instability of the thalidomide moiety in aqueous solutions, it is highly recommended to prepare solutions fresh for each experiment.[1] If short-term storage is absolutely necessary, aqueous solutions should not be stored for more than a day.[1] Long-term storage of aqueous solutions is strongly discouraged as significant degradation is likely to occur.[1]
Q5: What are the best practices for long-term storage of this compound?
A5: For long-term storage, this compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from moisture.[3] If a stock solution is required, it should be prepared in a suitable anhydrous organic solvent, such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months.[1][4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cellular assays.
-
Possible Cause: Hydrolysis of the glutarimide ring in the cell culture medium, leading to an inactive compound. The half-life of thalidomide at a physiological pH of 7.4 is approximately 5-7 hours.[5][6]
-
Troubleshooting Steps:
-
Assess Stability in Media: Before your experiment, incubate this compound in the cell culture medium at 37°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by LC-MS to determine the rate of degradation.
-
Reduce Incubation Time: If significant degradation is observed, try to shorten the duration of your cellular assay to minimize the impact of hydrolysis.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: The additional peaks are likely hydrolysis products of the glutarimide or phthalimide rings.
-
Troubleshooting Steps:
-
Analyze Mass Spectra: Check the mass-to-charge ratio (m/z) of the unexpected peaks. A mass addition of 18 Da (the mass of water) to the parent compound is indicative of a hydrolysis product.
-
pH-Dependent Degradation Study: To confirm, incubate your compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) and monitor the appearance and increase of the impurity peaks over time using LC-MS.
-
Optimize Handling Protocol: If hydrolysis is confirmed, strictly adhere to the recommended handling and storage protocols, including the use of anhydrous solvents and acidic buffers where possible.
-
Data Presentation
Table 1: Stability of Thalidomide as a Function of pH.
| pH | Temperature (°C) | Half-life (hours) |
| 6.0 | 32 | 25 - 35 |
| 6.4 | 32 | 25 - 35 |
| 7.0 | Not Specified | 11 |
| 7.4 | Not Specified | 5 |
| 7.4 | 32 | 25 - 35 |
| 8.0 | Not Specified | 1.25 |
Note: This data is for thalidomide and is used as a proxy for this compound due to the lack of specific data for the latter. The stability of this compound is expected to be primarily dictated by the thalidomide moiety.[1][7][8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Anhydrous Organic Solvent
-
Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing or brief sonication can be used to aid dissolution. A typical stock concentration is 10-50 mM.[1]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
-
Store the aliquots at -80°C. These stock solutions are generally stable for up to 6 months.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Experiments
-
Thaw a single aliquot of the DMSO stock solution of this compound.
-
Immediately before use, dilute the stock solution to the desired final concentration in a slightly acidic buffer (pH < 6.0), if compatible with your experimental system.
-
If the experiment requires a physiological pH (e.g., in cell culture), add the diluted compound to the medium immediately before starting the experiment to minimize the time the compound is exposed to neutral or basic pH.
Protocol 3: Stability Assessment by HPLC
-
Preparation of Test Solution: Prepare a solution of this compound in the experimental buffer at the desired final concentration.
-
Incubation: Incubate the solution at the experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately mix the aliquot with a solution that will stop the degradation, such as a highly acidic solution, to lower the pH significantly.
-
Analysis: Analyze the samples by a validated HPLC method to quantify the remaining concentration of the intact this compound at each time point.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point to determine the stability profile.
Visualizations
Caption: Hydrolysis pathway of the glutarimide ring in this compound.
Caption: Recommended workflow for preparing and using this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
Technical Support Center: Synthesis of Thalidomide-Piperazine Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of Thalidomide-piperazine conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for coupling Thalidomide with a piperazine moiety?
The most common strategy involves an amide bond formation between a carboxylic acid-functionalized Thalidomide derivative and the piperazine nitrogen. This is typically an acylation reaction where the carboxylic acid is activated to make it more susceptible to nucleophilic attack by the piperazine amine.
Q2: Which Thalidomide derivative is used for this coupling reaction?
For coupling at the 5-position, a common starting material is 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione. This derivative provides the necessary carboxylic acid group for the amide coupling reaction.
Q3: What are the recommended coupling agents for this reaction?
Several peptide coupling agents can be used to facilitate the formation of the amide bond. The choice of coupling agent can significantly impact reaction efficiency and yield. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a base like DIPEA (N,N-Diisopropylethylamine).
Troubleshooting Guide
Q4: I am observing very low yields for my coupling reaction. What are the potential causes and solutions?
Low yields are a common issue in amide coupling reactions. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inefficient Acid Activation | Ensure the coupling agent is fresh and has been stored under anhydrous conditions. Consider increasing the equivalents of the coupling agent (e.g., from 1.1 to 1.5 equivalents). |
| Degradation of Reactants | Thalidomide and its derivatives can be sensitive to harsh conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. |
| Incorrect Stoichiometry | Precisely measure the molar equivalents of all reactants. An excess of either the acid or the amine can sometimes lead to side reactions. |
| Suboptimal Base | The choice and amount of base are critical. DIPEA is a common choice. Ensure it is added dropwise to control the reaction's exothermicity. The amount should be sufficient to neutralize the acid formed and facilitate the reaction. |
| Low Reaction Temperature | While some reactions start at 0°C to control the initial rate, they often require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC or LC-MS to determine if it has stalled. |
Q5: My final product is difficult to purify. What are common impurities and how can I remove them?
Purification can be challenging due to the presence of unreacted starting materials and byproducts from the coupling agent.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted Thalidomide-acid and piperazine. Most of the unreacted acid can be removed by a mild aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup.
-
Coupling Agent Byproducts: Byproducts from coupling agents like HATU or HBTU are common impurities. These are often water-soluble and can be removed with aqueous washes during the workup procedure.
-
Purification Technique: Column chromatography on silica gel is a standard method for purifying the final product. A gradient elution system, for example, with Dichloromethane (DCM) and Methanol (MeOH), is often effective.
Experimental Workflow & Protocols
The general workflow for the synthesis and purification of a Thalidomide-piperazine conjugate is outlined below.
Caption: General experimental workflow for the coupling of a Thalidomide derivative with piperazine.
Detailed Protocol: Synthesis of a Thalidomide-Piperazine Conjugate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve the Thalidomide-carboxylic acid derivative (1.0 eq) and the desired piperazine (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.
-
Coupling Agent Addition: To the same solution, add the coupling agent (e.g., HATU, 1.2 eq) portion-wise, ensuring the temperature remains close to 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to yield the pure Thalidomide-piperazine conjugate.
Troubleshooting Flowchart
If you encounter issues during the synthesis, this flowchart can help diagnose the problem.
Caption: A troubleshooting flowchart for low-yield issues in Thalidomide-piperazine coupling.
Technical Support Center: Mass Spectrometry Analysis of Thalidomide-5-Piperazine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thalidomide-5-piperazine compounds in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule for my this compound compound?
A1: To determine the expected m/z for your protonated molecule ([M+H]⁺), you first need to know the molecular formula and calculate the monoisotopic mass of your specific compound. For example, the common intermediate Thalidomide-piperazine-Boc (C₂₂H₂₆N₄O₆) has a calculated monoisotopic mass of 442.1852 Da.[1] Therefore, you should look for an [M+H]⁺ ion at approximately m/z 443.1929 in a high-resolution mass spectrometer.[2] Always calculate the expected exact mass for your specific derivative.
Q2: Which ionization technique is best suited for this compound compounds?
A2: Electrospray ionization (ESI) is a highly effective and commonly used soft ionization technique for thalidomide-piperazine derivatives, particularly when coupled with liquid chromatography (LC-MS).[3] It is suitable for accurate mass determination and can be used for fragmentation analysis in tandem mass spectrometry (MS/MS).[3] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, especially for rapid screening and molecular weight determination of intact conjugates.[3]
Q3: What are some typical sample preparation guidelines for LC-MS analysis?
A3: For LC-MS analysis, it is recommended to dissolve the compound in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of 1-10 µM.[3] It is crucial to ensure that the sample is free from non-volatile salts and detergents, which can cause ion suppression. If your sample contains these, consider using a desalting column for cleanup.[3]
Q4: What are the characteristic fragmentation patterns for the piperazine moiety?
A4: In positive ion mode tandem mass spectrometry (MS/MS), the piperazine ring is prone to fragmentation. Common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring or between the piperazine ring and adjacent structures. For benzylpiperazine derivatives, a common neutral loss of m/z 86 is observed, while phenylpiperazine derivatives often show a neutral loss of m/z 43.[4] You can expect to see characteristic fragment ions resulting from these cleavages, which can be used to confirm the presence of the piperazine structure.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Ionization
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Sample Preparation | Ensure the sample is fully dissolved in the initial mobile phase. The presence of non-volatile salts (e.g., from buffers) can suppress the ESI signal; consider sample cleanup using solid-phase extraction (SPE) or dialysis. |
| Incorrect Ionization Mode | This compound compounds contain basic nitrogen atoms in the piperazine ring, making them amenable to protonation. Ensure the mass spectrometer is operating in positive ionization mode. |
| Mobile Phase Composition | The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly enhance the protonation and ionization efficiency of your compound.[3] |
| Instrumental Issues | Check for a clean and properly functioning ESI source. The spray needle may be clogged or improperly positioned. Ensure capillary temperature and spray voltage are optimized for your analyte. |
Issue 2: Unexpected Peaks in the Mass Spectrum (Adduct Formation)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Sodium or Potassium Adducts | The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI-MS. These will appear at M+22.99 Da and M+38.96 Da relative to the molecular weight, respectively. Minimize the use of glassware that is not thoroughly cleaned and use high-purity solvents to reduce alkali metal contamination. |
| Solvent Adducts | Adducts with mobile phase components like acetonitrile ([M+ACN+H]⁺) can sometimes be observed. Lowering the concentration of the organic solvent or adjusting the source conditions (e.g., increasing drying gas temperature) can help reduce their formation. |
| In-source Fragmentation | If the energy in the ion source is too high, the molecule can fragment before it reaches the mass analyzer. This will result in fragment ions appearing in your full scan spectrum. To mitigate this, lower the fragmentor or capillary exit voltage. |
Issue 3: Ambiguous or Unclear MS/MS Fragmentation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Collision Energy | If the collision energy is too low, you will see a strong precursor ion signal with minimal fragmentation. Systematically increase the collision energy to induce more informative fragmentation. |
| Over-fragmentation | If the collision energy is too high, the molecule may shatter into many small, uninformative fragments. Optimize the collision energy in small increments to find the sweet spot that provides a few key, structurally significant fragment ions. |
| Interfering Isobaric Compounds | If your sample is not pure, co-eluting isobaric compounds can lead to a mixed MS/MS spectrum that is difficult to interpret. Improve your chromatographic separation to ensure you are isolating the ion of interest. |
Experimental Protocols
LC-MS/MS Method for Thalidomide Derivatives
This protocol is adapted from methods for thalidomide analysis and can be used as a starting point for this compound compounds.[5][6][7]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.[3]
-
Injection Volume: 1 - 5 µL.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
MS1 Scan: Acquire a full scan MS spectrum to identify the precursor ion of the compound (e.g., [M+H]⁺).
-
MS2 Scan (Tandem MS): Select the precursor ion and subject it to collision-induced dissociation (CID). For thalidomide, a common transition is m/z 259.1 → 84.0.[5] For this compound compounds, you will need to determine the characteristic transitions based on your compound's structure, expecting cleavages around the piperazine ring.
-
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Troubleshooting logic for common mass spectrometry issues.
References
- 1. Thalidomide-piperazine-Boc | C22H26N4O6 | CID 134413912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CRBN Ligands: Thalidomide-5-piperazine versus Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an optimal E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a key target for recruitment by a class of ligands derived from immunomodulatory imide drugs (IMiDs). This guide provides a detailed comparison of Thalidomide-5-piperazine, a derivative used in the synthesis of PROTACs, and Pomalidomide, a well-established and potent CRBN ligand.
Executive Summary
Pomalidomide is a third-generation IMiD that exhibits significantly higher binding affinity for CRBN and greater potency in inducing the degradation of neosubstrates compared to the parent molecule, thalidomide. This compound, as a derivative of thalidomide, is primarily utilized as a synthetic building block for creating PROTACs, providing a readily available attachment point for a linker molecule. While direct quantitative data for this compound is not extensively available in public literature, its biochemical and cellular activities are largely inferred from those of thalidomide. This guide will present a comparative overview based on the well-characterized properties of pomalidomide and thalidomide.
Mechanism of Action: Recruiting the CRL4-CRBN E3 Ligase
Both Pomalidomide and this compound function by binding to a specific pocket on the CRBN protein.[1] This binding event alters the substrate specificity of the CRL4-CRBN complex, effectively "hijacking" it to recognize and ubiquitinate neosubstrates that are not its natural targets.[2][3] The primary neosubstrates responsible for the therapeutic effects of these molecules in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][4] The polyubiquitination of these factors marks them for degradation by the 26S proteasome, leading to downstream anti-proliferative and immunomodulatory effects.[4]
Signaling pathway of CRBN ligand-mediated protein degradation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for Pomalidomide and Thalidomide, which serves as a proxy for this compound. It is important to note that the piperazine linker in this compound may influence its binding and degradation efficiency, but this effect is not expected to significantly alter the fundamental differences observed between the parent molecules.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant (Kd) | Reference |
| Pomalidomide | Fluorescence Polarization | ~157 nM | [5] |
| Thalidomide | Fluorescence Polarization | ~250 nM | [5] |
Note: Binding affinity values can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Comparative Degradation of Neosubstrate IKZF1
| Compound | Cell Line | DC50 | Dmax | Reference |
| Pomalidomide | MM.1S | 25 nM | >90% | [1] |
| Thalidomide | Not specified | Less potent than Pomalidomide | Not specified | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of CRBN ligands. This section provides detailed methodologies for key assays used to characterize these compounds.
CRBN Binding Assay: Fluorescence Polarization (FP)
Principle: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand (tracer) by a test compound. The change in fluorescence polarization is measured to determine the binding affinity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human CRBN/DDB1 complex in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-Thalidomide).
-
Prepare serial dilutions of the test compounds (Pomalidomide and this compound).
-
-
Assay Procedure:
-
In a black, low-binding microplate, add the assay buffer, fluorescent tracer, and CRBN/DDB1 complex to each well.
-
Add the serially diluted test compounds to the appropriate wells. Include a control with no test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can then be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Neosubstrate Degradation Assay: Western Blot
Principle: This technique is used to detect and quantify the levels of a specific target protein (e.g., IKZF1) in cell lysates following treatment with a CRBN ligand.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) to the desired confluency.
-
Treat the cells with various concentrations of the test compounds (Pomalidomide and this compound) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to remove cellular debris.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and denature them in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the test compound concentration to determine the DC50 and Dmax values.
-
Workflow for comparing CRBN ligands.
Conclusion
The comparison between this compound and Pomalidomide highlights a trade-off between synthetic utility and intrinsic potency. Pomalidomide is a superior CRBN ligand in terms of binding affinity and degradation efficiency of neosubstrates like IKZF1.[1][5] This makes it a preferred choice for direct therapeutic applications and as a positive control in experimental settings.
This compound, on the other hand, serves as a valuable chemical tool for the synthesis of PROTACs. Its piperazine moiety provides a convenient and versatile point for linker attachment, enabling the exploration of a wide range of bifunctional degraders. While the thalidomide core of this compound results in lower intrinsic CRBN binding affinity compared to pomalidomide, the overall efficacy of a PROTAC incorporating this ligand will ultimately depend on the interplay between the CRBN ligand, the linker, and the ligand for the target protein of interest. Researchers should carefully consider these factors in the design and evaluation of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide-5-piperazine and Lenalidomide in PROTAC Formulations
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical design parameter that significantly influences the efficacy and physicochemical properties of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of two widely used Cereblon (CRBN) E3 ligase ligands: Thalidomide, functionalized with a piperazine linker, and its analog, Lenalidomide, for an audience of researchers, scientists, and drug development professionals.
Performance Comparison: Degradation Efficiency
The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes comparative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), highlighting the performance differences between Thalidomide- and Lenalidomide-based constructs.
| PROTAC Identifier | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Thalidomide | BRD4 | 15 | >95 | Not Specified[1] |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 | Not Specified[1] |
Note: The data indicates that Lenalidomide-based PROTACs can achieve picomolar potency in degrading BRD4, suggesting a potential efficacy advantage over the Thalidomide-based counterpart in this specific context.[1] It is important to note that the optimal choice of E3 ligase ligand can be target-dependent and requires empirical validation.
Physicochemical and Pharmacokinetic Considerations
While direct head-to-head pharmacokinetic comparisons of Thalidomide- and Lenalidomide-based PROTACs are not extensively available in the public domain, the intrinsic properties of the parent molecules offer valuable insights. Emerging evidence suggests that Lenalidomide-based PROTACs may possess more favorable physicochemical properties.[1]
| Property | Thalidomide-Based PROTACs | Lenalidomide-Based PROTACs | Supporting Evidence |
| Metabolic Stability | Generally considered stable, but the phthalimide ring can be susceptible to hydrolysis.[1] | The modified phthalimide structure may lead to enhanced metabolic stability.[1] | The absence of one of the phthalimide carbonyl groups in Lenalidomide can contribute to improved metabolic and chemical stability.[1] |
| Chemical Stability | Generally stable under physiological conditions.[1] | May exhibit improved chemical stability due to structural differences.[1] | Structural modifications in Lenalidomide may reduce susceptibility to certain degradation pathways.[1] |
| Solubility | Can be challenging due to the often high molecular weight and lipophilicity of PROTACs.[1] | The structural modification in Lenalidomide may offer advantages in solubility.[1] | The altered polarity from the structural change in Lenalidomide could enhance solubility.[1] |
| Permeability | Highly dependent on the overall PROTAC structure, including the linker and target-binding ligand.[1] | Similar to Thalidomide-based PROTACs, permeability is multifactorial.[1] | Overall molecular properties of the final PROTAC construct are the primary determinants of permeability.[1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of effective PROTACs. The following are detailed methodologies for key experiments in the evaluation of Thalidomide- and Lenalidomide-based PROTACs.
Protocol 1: Assessment of Protein Degradation by Western Blot
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line of interest expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 2: In-Cell Ubiquitination Assay (Immunoprecipitation and Western Blot)
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin for Western blot
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a specified time to allow for the accumulation of ubiquitinated proteins. Lyse the cells.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein, followed by the addition of protein A/G magnetic beads to pull down the target protein and its binding partners.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Perform a Western blot on the eluted samples using a primary antibody against ubiquitin to detect the ubiquitinated target protein.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the PROTAC on cell viability and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
PROTAC compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.[1]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the signaling pathway, a general experimental workflow, and a logical comparison of the two E3 ligase ligands.
Signaling pathway of CRBN-mediated protein degradation.
Experimental workflow for PROTAC evaluation.
Logical comparison of key attributes.
Conclusion
Both Thalidomide and Lenalidomide are highly effective CRBN ligands for the development of PROTACs. The available data suggests that Lenalidomide-based linkers may offer advantages in terms of degradation potency and physicochemical stability for certain targets.[1] However, the optimal choice between these two scaffolds is highly dependent on the specific protein of interest, the nature of the linker, and the overall properties desired for the final PROTAC molecule.[1] The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and optimization of novel protein degraders. Further head-to-head comparative studies across a broader range of protein targets are warranted to fully elucidate the relative advantages of each E3 ligase ligand.
References
Validating Targeted Protein Degradation by Thalidomide-5-Piperazine-Based PROTACs: A Proteomic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Proteolysis Targeting Chimeras (PROTACs) utilizing a Thalidomide-5-piperazine moiety for targeted protein degradation, with a focus on validation through quantitative proteomics. We will delve into supporting experimental data for analogous compounds, provide detailed methodologies for key experiments, and visualize the underlying molecular pathways and workflows.
The Role of this compound in Targeted Protein Degradation
This compound serves as a crucial building block in the synthesis of heterobifunctional PROTACs. Its primary function is to engage the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's natural protein disposal machinery. The thalidomide portion of the molecule binds to CRBN, while the piperazine group provides a versatile attachment point for a linker connected to a "warhead"—a ligand that specifically binds to the protein of interest (POI) targeted for degradation.
The fundamental mechanism of action for a PROTAC employing a thalidomide-based ligand revolves around the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Performance Comparison: On-Target Efficacy and Proteome-wide Selectivity
Here, we present representative data comparing a CRBN-recruiting BRD4 degrader (analogous to a this compound-based PROTAC) with a VHL-recruiting BRD4 degrader, MZ1. This comparison highlights the on-target potency and provides a glimpse into the off-target profile, which is critical for evaluating the specificity of the degrader.
Table 1: Illustrative On-Target Degradation Potency of BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 (Thalidomide-analog based) | CRBN | BRD4 | Jurkat | < 1 | > 95 |
| MZ1 | VHL | BRD4 | HeLa | ~100 | > 90 |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation achievable with the PROTAC.
Table 2: Representative Proteome-Wide Selectivity Data (TMT-MS)
This table illustrates hypothetical but typical results from a quantitative proteomics experiment comparing the effects of a CRBN-recruiting BRD4 PROTAC to a vehicle control in a cancer cell line after 24 hours of treatment.
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function |
| BRD4 (Target) | -3.5 | < 0.0001 | Epigenetic reader, transcriptional regulation |
| BRD2 | -1.8 | < 0.01 | BET family member |
| BRD3 | -1.5 | < 0.01 | BET family member |
| IKZF1 (Neo-substrate) | -2.1 | < 0.001 | Transcription factor |
| IKZF3 (Neo-substrate) | -2.5 | < 0.001 | Transcription factor |
| Protein X (Off-target) | -1.2 | < 0.05 | Unrelated protein |
| c-Myc (Downstream effect) | -2.8 | < 0.001 | Oncogenic transcription factor |
This illustrative data demonstrates the desired potent on-target degradation of BRD4. It also highlights the expected degradation of other BET family members (BRD2 and BRD3) and known neo-substrates of CRBN modulators (IKZF1 and IKZF3). The identification of "Protein X" as a potential off-target would necessitate further validation. The significant downregulation of c-Myc is a key downstream consequence of BRD4 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC activity. The following are standard protocols for key experiments.
Quantitative Proteomics for Specificity Profiling (TMT-based)
This protocol outlines the key steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to validate PROTAC-induced protein degradation and identify off-target effects.
-
Cell Culture and PROTAC Treatment:
-
Culture a relevant human cancer cell line (e.g., HeLa or MV4-11) to 70-80% confluency.
-
Treat cells with the this compound-based PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction and Digestion:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using an enzyme such as trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the digested peptides from each condition with a specific isobaric TMT reagent according to the manufacturer's protocol.
-
Quench the labeling reaction and pool all samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using reversed-phase liquid chromatography with a nano-flow HPLC system.
-
Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package like Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significant changes in abundance in PROTAC-treated samples compared to the vehicle control.
-
Visualize the data using volcano plots and heatmaps to highlight significant changes in protein expression.
-
Mandatory Visualizations
To better understand the concepts and workflows described, the following diagrams have been generated using Graphviz (DOT language).
A Comparative Analysis of Thalidomide-5-Piperazine and VHL-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical design choice in PROTAC development is the selection of the E3 ubiquitin ligase to be recruited. This guide provides an objective, data-driven comparison of two of the most widely utilized classes of PROTACs: those that recruit Cereblon (CRBN) using thalidomide-based ligands, such as Thalidomide-5-piperazine, and those that recruit the von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action: A Shared Strategy with Distinct E3 Ligase Machinery
Both this compound (as a component of CRBN-recruiting PROTACs) and VHL-based PROTACs operate on the same fundamental principle: inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
The key difference lies in the E3 ligase complex they hijack. Thalidomide-based PROTACs recruit the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex via the substrate receptor Cereblon (CRBN).[2] In contrast, VHL-based PROTACs recruit the CUL2-RBX1-Elongin B/C E3 ubiquitin ligase complex through the von Hippel-Lindau (VHL) protein.[1] This distinction in E3 ligase engagement can significantly influence a PROTAC's degradation efficiency, substrate specificity, and physicochemical properties.
General mechanism of action for CRBN- and VHL-based PROTACs.
Quantitative Performance Comparison
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize comparative data for this compound (CRBN-based) and VHL-based PROTACs targeting the same proteins. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and linker composition significantly impacts performance.
Table 1: Head-to-Head Comparison of PROTACs Targeting BRD4
| PROTAC Name | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD2, BRD3, BRD4 | MV4;11 | < 1 | >90 | [3] |
| MZ1 | VHL | BRD4 | HeLa | - | >90 | [4] |
| ARV-825 | CRBN | BRD2, BRD3, BRD4 | - | - | >95 | [4] |
| ARV-771 | VHL | BET Bromodomains | - | - | - | [4] |
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 | 97 | [4] |
Table 2: Comparative Degradation of Kinases by Promiscuous PROTACs
This study utilized the same promiscuous kinase inhibitor, foretinib, conjugated to either a VHL or CRBN ligand.[5]
| Target Kinase | VHL-PROTAC 1 Degradation | CRBN-PROTAC 2 Degradation |
| p38α | Degraded (DC50 = 210 nM, Dmax = 91%) | Not Degraded |
| p38δ | Slightly Degraded (~30%) | Degraded (DC50 = 27 nM, Dmax = 91%) |
| SLK | Not Degraded | Not Degraded |
| Axl | Not Degraded | Not Degraded |
| MerTK | Degraded | Degraded |
| RIPK2 | Degraded | Degraded |
| c-Met | Degraded | - |
Note: Data is compiled from different studies, and experimental conditions may vary.
Physicochemical Properties
The choice of E3 ligase ligand can influence the overall physicochemical properties of the PROTAC molecule.
| Property | Thalidomide-based (CRBN) PROTACs | VHL-based PROTACs | Reference |
| Ligand Size | Smaller, often leading to lower molecular weight PROTACs. | Generally larger and more peptidic in nature. | [6][7] |
| Oral Bioavailability | Often possess more favorable drug-like properties for oral administration. | Can present challenges for cell permeability and oral bioavailability. | [6] |
| Selectivity | The shallower binding pocket of CRBN may lead to broader substrate promiscuity and potential off-target effects on zinc-finger transcription factors. | The more buried binding pocket of VHL often leads to higher selectivity. | [6][8] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic tissues. | Highly expressed in the kidney and liver; expression can be low in hypoxic tumors. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Western Blot for Protein Degradation
This is the most common method to directly measure the degradation of the target protein.[4]
Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream functional consequences of target protein degradation.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for various time points (e.g., 24, 48, 72 hours).
-
Assay Procedure: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[1][9]
Workflow for evaluating ternary complex formation using SPR.
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (VHL or CRBN complex) onto a streptavidin-coated sensor chip.[2]
-
Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized ligase surface to determine the binary binding affinity (KDbinary).[9]
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase. This measures the formation and dissociation of the ternary complex (KDternary).[10]
-
Data Analysis: The cooperativity factor (α), calculated as the ratio of KDbinary to KDternary, indicates the stability of the ternary complex. An α value greater than 1 signifies positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[9]
Conclusion
Both this compound (CRBN-recruiting) and VHL-based PROTACs are highly effective classes of molecules for inducing targeted protein degradation. The choice between them is nuanced and depends on the specific target protein, the desired physicochemical properties, and the cellular context.
-
VHL-based PROTACs may offer an advantage in terms of selectivity due to the nature of the VHL binding pocket.[8]
-
CRBN-based PROTACs , utilizing smaller and often more bioavailable ligands like thalidomide derivatives, have seen rapid advancement into clinical trials and may offer advantages in developing orally administered drugs.[6][11]
A thorough understanding of the distinct characteristics of each E3 ligase system, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the rational design and development of the next generation of targeted protein degraders.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Thalidomide-5-piperazine: A Comparative Analysis of its Potency as a Cereblon (CRBN) Ligand
In the landscape of targeted protein degradation, the efficacy of a Cereblon (CRBN) ligand is a critical determinant for the successful development of potent and selective therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of Thalidomide-5-piperazine as a CRBN ligand, benchmarking its potential performance against the well-established CRBN ligands: thalidomide, lenalidomide, and pomalidomide. While direct quantitative binding data for this compound is not extensively available in the public domain, its potency can be inferred from the well-characterized interactions of its parent molecule, thalidomide, and the structural understanding of CRBN-ligand binding.
The binding of thalidomide and its analogs to CRBN is primarily mediated by the glutarimide and phthalimide rings of the core structure. Modifications at the 5-position of the phthalimide ring, such as the introduction of a piperazine linker, are generally not expected to significantly disrupt the intrinsic binding affinity to CRBN. This position is solvent-exposed and is commonly utilized as an attachment point for linkers in PROTAC design without compromising CRBN engagement.
Comparative Analysis of CRBN Ligand Performance
The potency of a CRBN ligand is a multi-faceted characteristic, encompassing not only its direct binding affinity to CRBN but also its ability to promote the formation of a stable ternary complex (CRBN-ligand-neostrate) and induce the subsequent degradation of a target protein.
Binding Affinities of Common CRBN Ligands
The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a fundamental measure of ligand potency. Pomalidomide and lenalidomide generally exhibit stronger binding to CRBN compared to thalidomide.
| Compound | Assay Type | Binding Constant (Kd/IC50) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Human |
| (S)-Thalidomide | Competitive Elution | ~6-10-fold stronger than (R)-enantiomer | Not Specified |
| Lenalidomide | ITC | ~178 nM | Human |
| Pomalidomide | ITC | ~157 nM | Human |
| This compound | Not Publicly Available | Inferred to be similar to Thalidomide | - |
Note: Binding affinity values can vary depending on the specific assay conditions, such as the protein construct used (e.g., CRBN-DDB1 complex vs. the thalidomide-binding domain of CRBN alone).
Degradation Efficiency of PROTACs Utilizing CRBN Ligands
The ultimate measure of a CRBN ligand's functional potency within a PROTAC is its ability to induce the degradation of a target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for a PROTAC with a this compound linker is not available, the following table provides representative data for well-characterized PROTACs targeting the bromodomain-containing protein 4 (BRD4), illustrating the general trend of pomalidomide-based PROTACs exhibiting greater potency.
| PROTAC | CRBN Ligand | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | Thalidomide derivative | BRD4 | 18 nM | >95% | MV4;11 |
| ARV-825 | Pomalidomide derivative | BRD4 | <1 nM | >90% | RS4;11 |
Note: The linker composition and attachment point significantly influence the DC50 and Dmax values.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of CRBN-mediated protein degradation and a typical workflow for evaluating the potency of CRBN ligands.
Caption: PROTAC-mediated protein degradation pathway.
Efficacy of Thalidomide Analogs and Piperazine Derivatives in Drug-Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a significant hurdle in cancer therapy. Novel therapeutic strategies are continuously being explored to overcome this challenge. This guide provides a comparative analysis of the efficacy of thalidomide analogs and piperazine derivatives against various drug-resistant cancer cell lines. The data presented is based on in-vitro studies and aims to provide an objective overview of their potential as anticancer agents. While specific data for a compound named "Thalidomide-5-piperazine" is not available in the reviewed literature, this guide focuses on closely related thalidomide analogs and molecules incorporating a piperazine moiety, which are under investigation for their potential to combat drug resistance. A notable application of such derivatives is in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic approach designed to hijack the cell's own protein degradation machinery to eliminate cancer-promoting proteins, thereby offering a potential strategy to overcome drug resistance.[1][2][3]
Comparative Efficacy of Thalidomide Analogs
Recent studies have explored the anti-proliferative activities of novel thalidomide analogs against a panel of human cancer cell lines known for their resistance to conventional therapies. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, for selected thalidomide analogs compared to thalidomide.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thalidomide Analog 18f | HepG-2 (Hepatocellular Carcinoma) | 11.91 ± 0.9 | [4] |
| PC3 (Prostate Cancer) | 9.27 ± 0.7 | [4] | |
| MCF-7 (Breast Cancer) | 18.62 ± 1.5 | [4] | |
| Thalidomide Analog 21b | HepG-2 (Hepatocellular Carcinoma) | 10.48 ± 0.8 | [4] |
| PC3 (Prostate Cancer) | 22.56 ± 1.6 | [4] | |
| MCF-7 (Breast Cancer) | 16.39 ± 1.4 | [4] | |
| Thalidomide (Control) | HepG-2 (Hepatocellular Carcinoma) | 11.26 ± 0.54 | [4] |
| PC3 (Prostate Cancer) | 14.58 ± 0.57 | [4] | |
| MCF-7 (Breast Cancer) | 16.87 ± 0.7 | [4] |
Comparative Efficacy of Piperazine Derivatives
Piperazine moieties are common scaffolds in medicinal chemistry and have been incorporated into various anticancer agents. The following table presents the IC50 values for a selection of piperazine derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Piperazine-Oxazole Hybrid | Various | 0.09 - 11.7 | [5] |
| Quinoxalinyl-piperazine derivative | LNCaP (Prostate Cancer) | 3.67 | [6] |
| Thiazolinylphenyl-piperazine derivative | MCF-7 (Breast Cancer) | < 25 | [6] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thalidomide analogs, piperazine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Thalidomide and its analogs exert their anticancer effects through multiple mechanisms, including anti-angiogenic, anti-inflammatory, and immunomodulatory activities. A key molecular target of thalidomide is the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.
The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma. This mechanism is exploited in the design of PROTACs.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase (like the thalidomide-based CRBN ligand), and a linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the POI. This approach offers a powerful strategy to target proteins that are otherwise difficult to inhibit with traditional small molecules and to overcome drug resistance.
Below are diagrams illustrating the general mechanism of action of thalidomide-based PROTACs and a typical experimental workflow for evaluating their efficacy.
Caption: Mechanism of action of a Thalidomide-based PROTAC.
Caption: Experimental workflow for assessing compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative PCR: A Comparative Guide to Validating Target mRNA Levels Following Thalidomide-5-Piperazine Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Polymerase Chain Reaction (qPCR) with other established methods for validating the messenger RNA (mRNA) levels of target genes after treatment with Thalidomide-5-piperazine. While experimental data for this compound specifically is limited in publicly available literature, this guide draws upon extensive research on the well-characterized mechanisms of its parent compound, thalidomide, and its potent analogs, such as lenalidomide and pomalidomide. It is presumed that this compound, as a derivative, will share similar mechanisms of action.
Mechanism of Action: A Tale of Protein Degradation and mRNA Destabilization
Thalidomide and its analogs are renowned for their immunomodulatory and anti-cancer properties, which stem from their interaction with the protein Cereblon (CRBN).[1][2] CRBN is a component of the Cullin-RING E3 ubiquitin ligase complex. The binding of a thalidomide analog to CRBN effectively "hijacks" this complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," which are not the natural targets of the ligase.
Key neosubstrates identified for thalidomide and its analogs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) , as well as Casein Kinase 1α (CK1α) .[1][3] The degradation of these proteins, rather than a direct effect on their mRNA transcription, is the primary mechanism for many of the downstream effects of these drugs.
Interestingly, for other targets such as Tumor Necrosis Factor-alpha (TNF-α) , thalidomide has been shown to act at the mRNA level by promoting the degradation of its transcript.[4] This dual mechanism of action, targeting both protein and mRNA stability, underscores the importance of selecting the appropriate validation method for each specific gene of interest.
Comparing the Tools: qPCR vs. Alternatives
Quantitative PCR is a powerful and widely used technique for quantifying mRNA levels due to its high sensitivity, specificity, and broad dynamic range.[5] However, it is not the only tool available. Here, we compare qPCR with two other common methods for mRNA analysis: Northern Blotting and RNA-Sequencing.
| Feature | Quantitative PCR (qPCR) | Northern Blotting | RNA-Sequencing (RNA-Seq) |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of a specific target with fluorescent detection. | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe. | High-throughput sequencing of the entire transcriptome, providing a comprehensive view of gene expression. |
| Sensitivity | Very High | Low to Moderate | High |
| Specificity | High (primer-dependent) | High (probe-dependent) | Very High |
| Quantitative | Yes (relative or absolute) | Semi-quantitative | Yes (relative) |
| Throughput | High (can run many samples and targets in parallel) | Low | Very High (whole transcriptome) |
| RNA Integrity | Tolerant to some degradation | Requires high-quality, intact RNA | Requires high-quality RNA |
| Cost per Sample | Low to Moderate | Moderate | High |
| Data Analysis | Relatively straightforward | Labor-intensive, requires imaging and densitometry | Complex, requires bioinformatics expertise |
| Best For | Validating expression changes of a few target genes. | Determining RNA size and identifying alternative splice variants. | Discovery of novel transcripts and genome-wide expression profiling. |
Expected Effects of Thalidomide Analogs on Target mRNA Levels
The following table summarizes the anticipated effects of thalidomide and its analogs on the mRNA levels of key target genes based on published literature. It is important to note that for IKZF1 and IKZF3, the primary effect of thalidomide analogs is post-transcriptional, leading to protein degradation without a significant change in mRNA levels.[6][7][8] In contrast, TNF-α mRNA is actively destabilized.[4][9]
| Target mRNA | Expected Change after Treatment | Rationale |
| IKZF1 (Ikaros) | No significant change | Primary mechanism is CRBN-mediated protein degradation.[6][7][8] |
| IKZF3 (Aiolos) | No significant change | Primary mechanism is CRBN-mediated protein degradation.[6][7][8] |
| CK1α | No significant change | Primary mechanism is CRBN-mediated protein degradation.[1] |
| TNF-α | Decrease | Thalidomide enhances the degradation of TNF-α mRNA.[4] |
Detailed Experimental Protocol: Quantitative PCR (qPCR)
This protocol provides a general framework for validating target mRNA levels using a two-step RT-qPCR method.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration.
-
Harvest cells for RNA extraction.
2. RNA Isolation:
-
Isolate total RNA from cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Include an on-column DNase digestion step or treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a microfluidics-based system (e.g., Agilent Bioanalyzer). A 260/280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).
-
Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination in the subsequent qPCR step.
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific) or a probe-based system (e.g., TaqMan).
-
Design and validate qPCR primers for your target genes (IKZF1, IKZF3, CK1α, TNF-α) and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green) to verify the specificity of the amplified product.
-
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and housekeeping gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative change in gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle control.
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for qPCR validation of target mRNA levels.
Caption: Signaling pathways affected by this compound.
Conclusion and Recommendations
Validating changes in target mRNA levels is a critical step in understanding the mechanism of action of novel therapeutics like this compound. While qPCR is an excellent method for targeted gene expression analysis, it is crucial to consider the specific molecular mechanism of the drug for each target.
-
For targets like TNF-α , where the drug is known to affect mRNA stability, qPCR is an ideal validation method .
-
For targets such as IKZF1 and IKZF3 , where the primary mechanism is protein degradation, qPCR may show no change in mRNA levels. In these cases, Western blotting or proteomic approaches would be the more appropriate validation techniques to confirm target engagement.
Therefore, a multi-faceted approach, employing both qPCR for mRNA-level analysis and protein-level techniques, will provide the most comprehensive and accurate validation of the biological effects of this compound treatment.
References
- 1. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA/Northern Blotting Protocols [protocol-online.org]
- 3. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 4. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of a Thalidomide-5-Piperazine-Based PROTAC and dBET1 for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a detailed comparison between a PROTAC constructed using Thalidomide-5-piperazine as a Cereblon (CRBN) E3 ligase ligand and the well-characterized BET bromodomain degrader, dBET1.
This comparison is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and detailed methodologies.
Overview of the Molecules
This compound is a chemical moiety that serves as a building block for constructing PROTACs. It consists of a thalidomide derivative, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a piperazine linker that allows for conjugation to a ligand targeting a specific protein of interest. By itself, it is not a functional PROTAC but a critical component for one.
dBET1 is a complete PROTAC molecule designed to target the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, and BRD4, for degradation. It is composed of the BET inhibitor JQ1, a linker, and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1][2] dBET1 has been extensively studied and serves as a model for CRBN-mediated protein degradation.
Mechanism of Action: A Shared Pathway
Both a PROTAC utilizing this compound and dBET1 operate through the same general mechanism of action inherent to PROTACs. This process involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4][5] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple target protein molecules.[5]
Below is a diagram illustrating the general mechanism of action for a CRBN-recruiting PROTAC.
Caption: General mechanism of action for CRBN-recruiting PROTACs.
Head-to-Head Comparison: Quantitative Data
The following table summarizes the key quantitative parameters for dBET1. Data for a generic "this compound-PROTAC" is presented as a conceptual framework, as specific values depend on the target ligand and linker composition.
| Parameter | dBET1 | This compound-based PROTAC |
| Target(s) | BRD2, BRD3, BRD4[2] | Dependent on the conjugated target ligand |
| E3 Ligase Ligand | Thalidomide derivative | Thalidomide derivative |
| Target Ligand | (+)-JQ1[6] | Variable |
| EC50 (Degradation) | 430 nM in breast cancer cells[7] | Highly variable depending on target and linker |
| IC50 (Proliferation) | 20 nM[8] | Dependent on the biological role of the target |
| Dmax (Max Degradation) | Not explicitly stated in the provided results | Dependent on ternary complex stability and other factors |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize PROTACs like dBET1.
Western Blot for Protein Degradation
This assay is fundamental to confirm the degradation of the target protein.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol:
-
Cell Treatment: Plate cells (e.g., MV4-11 acute myeloid leukemia cells for dBET1) and allow them to adhere overnight. Treat with a dose range of the PROTAC, the target ligand alone (e.g., JQ1), and a vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).[2]
-
Cell Lysis and Protein Quantification: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of protein degradation on cell proliferation and health.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the viability data against the compound concentration and fit a dose-response curve to determine the IC50 value.
Signaling Pathway Analysis: The Impact of dBET1 on the c-MYC Pathway
Degradation of BET proteins by dBET1 has significant downstream effects, most notably the downregulation of the oncoprotein c-MYC, which is a key driver in many cancers.[2][9]
Caption: Signaling pathway affected by dBET1-mediated BRD4 degradation.
Conclusion
Both this compound, as a component, and dBET1, as a complete molecule, are pivotal in the field of targeted protein degradation. While dBET1 provides a well-documented case study for the potent and selective degradation of BET proteins and its anti-cancer effects, this compound represents a versatile tool for the development of novel PROTACs against a wide array of other protein targets. The choice between using a pre-existing degrader like dBET1 or designing a new one with a building block like this compound will depend on the specific research question and the protein of interest. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the evaluation and development of such molecules.
References
- 1. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dBET1 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Thalidomide-5-Piperazine Based Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Thalidomide-5-piperazine based degraders against other alternatives, supported by experimental data. We delve into detailed methodologies for key experiments to assess selectivity and potential off-target effects, crucial for the advancement of safe and effective targeted protein degradation therapeutics.
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] A significant class of these molecules utilizes ligands based on thalidomide and its analogs, such as pomalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][] The this compound moiety is a common building block in the design of these CRBN-recruiting PROTACs.[4] However, a critical challenge in their development is ensuring the selective degradation of the intended target protein while minimizing off-target effects.[2][5] This guide offers a comprehensive analysis of the selectivity profiles of these degraders, methods for their evaluation, and a comparison with alternative strategies.
Performance Comparison: On-Target Efficacy and Off-Target Profile
The selectivity of a PROTAC is not solely dictated by the binding affinity of its "warhead" to the protein of interest (POI). The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a key determinant of degradation efficiency and specificity.[2] For thalidomide-based degraders, a primary concern is the potential for off-target degradation of "neosubstrate" proteins, which are not the natural substrates of CRBN. Notable among these are zinc-finger (ZF) transcription factors, such as IKZF1 and IKZF3.[2][6]
Quantitative mass spectrometry-based proteomics is the gold standard for assessing PROTAC selectivity, providing an unbiased, proteome-wide view of protein abundance changes following treatment.[2][7] This allows for the simultaneous evaluation of on-target potency and potential off-target liabilities.
Data Presentation:
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
This table presents data for a well-characterized BET-targeting PROTAC, ARV-825, which utilizes a pomalidomide-based CRBN ligand, and compares it with a VHL-based alternative. This illustrates the high potency achievable with CRBN-recruiting degraders.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Jurkat | <1 | >90 | [8] |
| VHL-based PROTAC | VHL | BRD4 | MOLM-13 | 1.8 | >95 | [8] |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Direct comparison between different cell lines should be interpreted with caution.
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
This table exemplifies the type of data obtained from a global proteomics experiment to assess selectivity. It shows the desired on-target degradation alongside the off-target degradation of a known CRBN neosubstrate.
| Protein | Log2 Fold Change (PROTAC/Vehicle) | p-value | On-Target/Off-Target |
| Target Kinase | -4.5 | <0.001 | On-Target |
| IKZF1 | -3.8 | <0.001 | Off-Target (Neosubstrate) |
| ZFP91 | -1.5 | <0.05 | Off-Target (Zinc Finger) |
| Housekeeping Protein | 0.1 | >0.05 | Not Affected |
Mandatory Visualization:
Caption: Mechanism of Action for a Thalidomide-Based PROTAC.
Caption: Workflow for PROTAC Selectivity Profiling.
Experimental Protocols:
Tandem Mass Tag (TMT) Quantitative Proteomics for Selectivity Profiling
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to identify on-target and off-target effects of a PROTAC.[7][9]
Materials:
-
Cell culture reagents and appropriate cell line
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMTpro™ reagents
-
High-pH reversed-phase liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap)
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control.[9]
-
Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer and quantify protein concentration using a BCA assay.[9]
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest proteins into peptides overnight with trypsin.[10]
-
TMT Labeling: Label the peptide samples from different conditions with distinct TMT isobaric tags according to the manufacturer's protocol.[10]
-
Peptide Fractionation and LC-MS/MS Analysis: Pool the labeled samples and fractionate using high-pH reversed-phase liquid chromatography. Analyze each fraction by LC-MS/MS.[7]
-
Data Analysis: Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant. Perform statistical analysis to identify proteins with significant changes in abundance in PROTAC-treated samples compared to controls.[7]
NanoBRET™ Ternary Complex Assay in Live Cells
This assay measures the formation of the ternary complex in live cells, a critical step in PROTAC-mediated degradation.[11][12]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-Target Protein and HaloTag®-CRBN fusions
-
White, 96- or 384-well plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC compound
-
Plate reader equipped for BRET measurements
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-target protein and HaloTag®-CRBN fusion proteins.
-
Assay Preparation: Plate the transfected cells in a white multi-well plate. Prepare serial dilutions of the PROTAC compound.[11]
-
Assay Execution: Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein. Add the PROTAC dilutions to the wells. Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescence reaction.[11]
-
Data Acquisition and Analysis: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a BRET-capable plate reader. Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio as a function of PROTAC concentration to determine the EC50 for ternary complex formation.[11]
Comparison with Alternatives
While this compound based degraders are effective in recruiting CRBN, concerns about off-target effects have led to the exploration of alternatives.
-
VHL-recruiting PROTACs: These utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase. VHL-based degraders may offer a more selective degradation profile with fewer off-target effects compared to some CRBN-based PROTACs.[13][] However, the expression levels of VHL can vary between cell types, potentially limiting the applicability of VHL-based PROTACs.[]
-
Modified Thalidomide Analogs: Researchers are developing thalidomide analogs with modifications designed to reduce the binding and subsequent degradation of neosubstrates like zinc-finger proteins, thereby improving the selectivity of CRBN-based degraders.[]
-
Other E3 Ligases: The exploration of other E3 ligases for PROTAC development is an active area of research, with the potential to offer different selectivity profiles and overcome resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-5-piperazine and Neo-Substrate Degradation
In the landscape of targeted protein degradation, thalidomide and its derivatives have pioneered the class of "molecular glue" degraders. These molecules function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of proteins not typically targeted by this ligase, known as neo-substrates. This guide provides a comparative analysis of Thalidomide-5-piperazine's role in this process, contextualized with its well-characterized parent compounds, thalidomide, lenalidomide, and pomalidomide.
This compound is a synthetic derivative of thalidomide, primarily designed as a building block for Proteolysis Targeting Chimeras (PROTACs). The piperazine moiety serves as a chemical handle for linker attachment, allowing for the conjugation of a target-binding ligand. While this compound is a crucial tool in the development of PROTACs, the inherent molecular glue activity resides in its thalidomide core. This core structure is responsible for binding to CRBN and inducing the degradation of specific neo-substrates.
Due to a lack of publicly available data on the standalone neo-substrate degradation profile of this compound, this guide will operate under the reasonable assumption that its intrinsic degradation activity is comparable to that of its parent molecule, thalidomide. The primary neo-substrates of thalidomide include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Comparative Analysis of Neo-Substrate Degradation
To understand the potential of this compound as a neo-substrate degrader, it is essential to compare it with its clinically significant analogs, lenalidomide and pomalidomide. These molecules exhibit distinct and often more potent degradation profiles for specific neo-substrates.
| Compound | Key Neo-Substrates | Reported DC50 (IKZF1 Degradation) | Reported Dmax (IKZF1 Degradation) | Notes |
| Thalidomide | IKZF1, IKZF3 | ~1-10 µM | >90% | Parent compound, serves as a baseline for molecular glue activity. |
| Lenalidomide | IKZF1, IKZF3, Casein Kinase 1α (CK1α) | ~1 µM | >90% | Notable for its unique ability to degrade CK1α, which is implicated in myelodysplastic syndromes. |
| Pomalidomide | IKZF1, IKZF3, PLZF | ~0.1 µM | >90% | A more potent degrader of IKZF1 and IKZF3 compared to thalidomide and lenalidomide.[1] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are approximate and can vary based on cell line and experimental conditions. The data for thalidomide is used as a proxy for this compound.
Signaling Pathway and Experimental Workflow
The mechanism of action for thalidomide-based molecular glues involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this signaling pathway and a standard experimental workflow for quantifying neo-substrate degradation.
Caption: Mechanism of thalidomide-induced neo-substrate degradation.
Caption: Workflow for Western blot analysis of protein degradation.
Experimental Protocols
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target neo-substrate in response to treatment with a thalidomide derivative.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S multiple myeloma cells) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the test compound (e.g., this compound, thalidomide, lenalidomide, pomalidomide) in DMSO. The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
-
Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the neo-substrate of interest (e.g., anti-IKZF1) overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Data Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Conclusion
This compound, by virtue of its thalidomide core, is presumed to induce the degradation of neo-substrates such as IKZF1 and IKZF3. While it is primarily utilized as a linker-equipped E3 ligase ligand for the synthesis of PROTACs, its intrinsic molecular glue activity is a key aspect of its function. When compared to its analogs, lenalidomide and pomalidomide, it is likely a less potent degrader of common neo-substrates and lacks the unique activity of lenalidomide against CK1α. The choice of which thalidomide-based molecule to use—whether as a standalone degrader or as part of a PROTAC—will depend on the desired neo-substrate specificity and degradation potency for a given research or therapeutic application. Further experimental validation of the standalone degradation profile of this compound is warranted to fully elucidate its properties.
References
A Comparative Structural Analysis of Cereblon Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural interactions between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and various ligands, with a focus on thalidomide derivatives used in targeted protein degradation. While specific structural data for thalidomide-5-piperazine is not publicly available, its structural similarity to thalidomide suggests its primary role as a chemical intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the piperazine group acts as a linker for conjugation to a target protein ligand, while the thalidomide moiety engages Cereblon.[1] This guide will, therefore, focus on the well-characterized interactions of thalidomide and its clinically significant analogs—lenalidomide and pomalidomide—to provide a robust framework for understanding the binding dynamics of novel Cereblon E3 ligase modulators (CELMoDs).
The CRL4-CRBN E3 Ubiquitin Ligase Signaling Pathway
Cereblon is a crucial component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] This complex is instrumental in tagging specific proteins for proteasomal degradation. The binding of molecular glue-like molecules such as thalidomide and its derivatives to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of "neosubstrates" that are not the natural targets of this enzyme.[3]
Figure 1: CRL4-CRBN mediated protein degradation pathway initiated by a thalidomide analog.
Comparative Analysis of Ligand Binding to Cereblon
The binding of thalidomide and its analogs to Cereblon is primarily mediated by the glutarimide ring, which inserts into a hydrophobic pocket, while the phthalimide ring is more exposed to the solvent and is involved in the recruitment of neosubstrates.[3]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of thalidomide and its key derivatives to Cereblon. It is important to note that the absolute values can vary depending on the specific experimental conditions.
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Human |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger than (R)-enantiomer | Not Specified |
| Lenalidomide | ITC | 1.49 µM - 16.3 µM | Human |
| Pomalidomide | ITC | 1.9 µM | Human |
Data compiled from various sources.[3][4]
Structural Comparison of Ligand-Binding Sites
Crystal structures of Cereblon in complex with different ligands reveal subtle but critical differences in their binding modes, which influence their neosubstrate specificity and overall efficacy.
| Feature | Thalidomide | Lenalidomide (PDB: 4TZ4)[4][5] | Pomalidomide (PDB: 4CI3)[6][7] |
| Key Interacting Residues | Trp380, Trp386, Phe402, His378 | Trp380, Trp386, Phe402, His378, Glu377 | Trp380, Trp386, Phe402, His378, Val388 |
| Conformational Changes in CRBN | Induces a "closed" conformation | Stabilizes the "closed" conformation | Promotes a stable "closed" conformation |
| Solvent Exposure of Phthalimide Ring | Moderate | High | High |
Experimental Protocols
X-ray Crystallography for Protein-Ligand Complex Structure Determination
This protocol outlines the general steps for determining the crystal structure of a Cereblon-ligand complex.
Figure 2: General workflow for X-ray crystallography of a protein-ligand complex.
1. Protein Expression and Purification:
-
Express recombinant human Cereblon (CRBN) in a suitable expression system (e.g., insect or mammalian cells).
-
Purify the protein to homogeneity using affinity and size-exclusion chromatography.
2. Protein-Ligand Complex Formation:
-
Incubate the purified CRBN with a molar excess of the ligand (e.g., thalidomide analog) to ensure saturation of the binding sites.[8]
3. Crystallization:
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) using vapor diffusion methods (hanging or sitting drop) to obtain well-diffracting crystals of the complex.[9]
4. X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
5. Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known CRBN structure as a search model.
-
Refine the atomic coordinates against the experimental data to obtain a high-resolution model of the protein-ligand complex.[10]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[11]
Figure 3: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
1. Sample Preparation:
-
Prepare a solution of purified CRBN (typically 10-50 µM) in a suitable buffer.
-
Prepare a solution of the ligand at a concentration 10-20 times that of the protein in the same buffer.[12]
2. ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
3. Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.[13]
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface.[14]
1. Sensor Chip Preparation:
-
Immobilize purified CRBN onto a sensor chip surface using standard amine coupling chemistry.
2. Binding Analysis:
-
Inject a series of concentrations of the ligand over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the ligand.[15]
3. Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. 4TZ4: Crystal Structure of Human Cereblon in Complex with DDB1 and Lenalidomide [ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. PDB 4ci3 [cathdb.info]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel: Proper Disposal of Thalidomide-5-piperazine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of potent compounds such as Thalidomide-5-piperazine, a derivative of the known teratogen thalidomide, are critical for ensuring the safety of laboratory personnel and protecting the environment.[1][2] Due to the established teratogenic potential of the thalidomide class of molecules, which can cause severe birth defects, stringent adherence to safety and disposal protocols is mandatory.[3][4] This guide provides a step-by-step operational plan for the safe disposal of this compound, addressing core safety principles, personal protective equipment, and waste management procedures. All procedures must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.[5][6][7]
Core Safety Principles and Hazard Assessment
Thalidomide and its analogs are classified as highly potent compounds.[8] The primary health concern is their teratogenic potential.[3][9] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Teratogenicity: May cause severe birth defects upon exposure during pregnancy.[3][4]
-
Reproductive Toxicity: May damage fertility or the unborn child.[8]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure.[8]
-
Environmental Hazard: Potential to harm aquatic life if released into the environment.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials).[2][4]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[2] |
| Lab Coat | Disposable, back-closing, with knit cuffs. | Provides full-body coverage and prevents contamination of personal clothing.[2] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[2] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[2] | Prevents inhalation of airborne particles of the compound.[2] |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the work area.[1] |
Step-by-Step Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic hazardous waste.[5][6] Cytotoxic waste must be segregated from other waste streams to prevent cross-contamination and ensure proper handling and disposal.[5][10]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and other disposables, into a designated, sealed, and clearly labeled hazardous waste container.[1][4]
-
This container should be rigid, puncture-resistant, and have a purple lid to signify cytotoxic waste.[10][11]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps, such as needles or blades, that have come into contact with the compound must be disposed of in a designated, puncture-proof sharps container with a purple lid.[11]
-
2. Decontamination of Work Surfaces and Equipment:
-
Wipe down all work surfaces within the chemical fume hood or designated handling area with a suitable decontamination solution.[4]
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.[4]
-
Collect all decontamination materials, such as wipes, as solid hazardous waste.[4]
3. Storage and Labeling:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[12]
-
Ensure all containers are clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."[12]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[12]
-
Hazardous cytotoxic waste is typically disposed of via high-temperature incineration by a licensed professional waste disposal service.[10][11]
Experimental Protocol: Chemical Degradation (Hypothetical)
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use could involve oxidation. This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [12]
Methodology:
-
In a chemical fume hood, dissolve the waste material in a suitable solvent.
-
Slowly add an appropriate oxidizing agent to the solution while stirring.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal in your institution.
-
Dispose of the treated solution as per institutional guidelines for aqueous chemical waste.[12]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should leave the immediate area.[13]
-
Ventilate: Ensure the area is well-ventilated.[13]
-
Contain: Use an absorbent material to contain the spill.[13]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[13]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[13]
Visualized Workflows and Pathways
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams illustrate the disposal workflow and the teratogenic signaling pathway of thalidomide.
Caption: Workflow for the safe disposal of this compound.
Caption: Teratogenic mechanism of Thalidomide via SALL4 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scientists Uncover How Thalidomide Produced Birth Defects | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 11. sharpsmart.co.uk [sharpsmart.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling and Disposing of Thalidomide-5-piperazine
For Immediate Implementation by Laboratory Professionals: This document provides a detailed, step-by-step protocol for the safe handling and disposal of Thalidomide-5-piperazine, a potent thalidomide analog. Given the established teratogenic potential of the thalidomide class of molecules, stringent adherence to these safety protocols is mandatory to ensure the safety of researchers and the protection of the environment.
Thalidomide and its derivatives are classified as highly potent compounds, with the primary health concern being their potential to cause severe birth defects. Therefore, all handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous. Key hazards include teratogenicity, potential for skin and eye irritation, and harm if swallowed.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or as contaminated materials).
| PPE Category | Equipment Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required to provide a robust barrier against dermal absorption. The outer glove should be removed and disposed of as hazardous waste immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes or aerosol generation. |
| Body Protection | A dedicated lab coat, preferably disposable, must be worn. In cases of potential for significant splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the compound outside of a certified chemical fume hood or in situations with a risk of aerosol or dust generation. All users must be fit-tested and trained in the proper use of the selected respirator. |
Operational Plan for Handling this compound
All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
Step 2: Weighing and Solution Preparation
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated, labeled spatula and weigh boat for the compound.
-
To minimize dust generation, handle the solid compound gently.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
Step 3: Post-Handling
-
Carefully remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Wipe down the work surface and any equipment used with a suitable decontamination solution (see Disposal and Decontamination Plan).
-
Remove the remaining PPE and dispose of disposable items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
A dedicated hazardous waste stream must be established for all materials contaminated with this compound.
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including gloves, bench liners, weigh boats, and pipette tips, in a designated, clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Decontamination:
-
Wipe down all work surfaces and non-disposable equipment with a 70% ethanol or isopropanol solution.
-
Follow the solvent wipe with a cleaning agent such as soap and water.
-
Collect all decontamination materials (e.g., wipes) as solid hazardous waste.
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations. Do not dispose of any this compound waste down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value/Information |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound or Thalidomide. A risk-based approach to control exposure is required, focusing on engineering controls and robust PPE. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
Logical Relationship for Waste Segregation
Caption: Logical flow for the segregation and disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
